Vilanterol Acetate
Description
Properties
Molecular Formula |
C26H37Cl2NO7 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
acetic acid;4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C24H33Cl2NO5.C2H4O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;1-2(3)4/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1H3,(H,3,4)/t24-;/m0./s1 |
InChI Key |
TVWAEQRFKRTYIG-JIDHJSLPSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Vilanterol Acetate: A Deep Dive into its Mechanism of Action in Bronchial Smooth Muscle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vilanterol acetate is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) with a 24-hour duration of action, making it a cornerstone in the once-daily management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic efficacy is rooted in its high-affinity and selective binding to the β2-adrenergic receptor (β2-AR) on bronchial smooth muscle cells. This interaction initiates a well-defined signaling cascade, culminating in potent and sustained bronchodilation. This technical guide provides a comprehensive overview of the molecular mechanism of action of vilanterol, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Molecular Mechanism of Action
Vilanterol's primary mechanism of action is the stimulation of intracellular adenylyl cyclase through the activation of β2-adrenergic receptors, which are Gs protein-coupled receptors.[2] This leads to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cAMP). The elevated cAMP levels then activate downstream effector molecules, principally Protein Kinase A (PKA), which mediates the relaxation of bronchial smooth muscle and inhibits the release of immediate hypersensitivity mediators from mast cells.[1]
Receptor Binding and Selectivity
Vilanterol exhibits a high affinity and selectivity for the β2-adrenergic receptor. In preclinical studies, vilanterol demonstrated a subnanomolar affinity for the β2-AR, which was comparable to salmeterol but higher than other LABAs like olodaterol, formoterol, and indacaterol.[1] Its selectivity for the β2-AR over the β1-AR and β3-AR subtypes is a key factor in its favorable safety profile, minimizing off-target cardiovascular effects.[1]
Signaling Pathway
The binding of vilanterol to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP has several downstream effects that contribute to bronchodilation:
-
Activation of Protein Kinase A (PKA): PKA phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. This ultimately results in smooth muscle relaxation.
-
Activation of Exchange Protein Directly Activated by cAMP (Epac): Emerging evidence suggests that cAMP can also signal through Epac, which may contribute to the anti-proliferative and anti-inflammatory effects observed with β2-agonists in airway smooth muscle cells.
The following diagram illustrates the core signaling pathway of vilanterol in a bronchial smooth muscle cell.
Caption: this compound Signaling Pathway in Bronchial Smooth Muscle.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of vilanterol in comparison to other long-acting beta-2 agonists.
Table 1: Beta-Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Species | pKi | Reference |
| Vilanterol | β2 | Human | 9.7 ± 0.1 | Slack et al., 2013 |
| β1 | Human | 6.5 ± 0.1 | Slack et al., 2013 | |
| β3 | Human | <5.0 | Slack et al., 2013 | |
| Salmeterol | β2 | Human | 9.3 ± 0.1 | Slack et al., 2013 |
| Formoterol | β2 | Human | 8.8 ± 0.1 | Slack et al., 2013 |
| Indacaterol | β2 | Human | 8.6 ± 0.1 | Slack et al., 2013 |
pKi is the negative logarithm of the inhibitor constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency in cAMP Accumulation Assays
| Compound | Receptor Subtype | Cell Line | pEC50 | Intrinsic Activity (vs. Isoprenaline) | Reference |
| Vilanterol | β2 | CHO | 9.4 ± 0.1 | 0.83 ± 0.04 | Slack et al., 2013 |
| β1 | CHO | 6.5 ± 0.1 | 0.81 ± 0.05 | Slack et al., 2013 | |
| β3 | CHO | <5.0 | - | Slack et al., 2013 | |
| Salmeterol | β2 | CHO | 8.8 ± 0.1 | 0.58 ± 0.03 | Slack et al., 2013 |
| Formoterol | β2 | CHO | 8.7 ± 0.1 | 0.94 ± 0.04 | Slack et al., 2013 |
| Indacaterol | β2 | CHO | 8.5 ± 0.1 | 0.89 ± 0.04 | Slack et al., 2013 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Intrinsic activity is a measure of the maximal effect of an agonist in comparison to a full agonist (isoprenaline).
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the pharmacological profile of vilanterol.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology (adapted from Slack et al., 2013):
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenergic receptor. Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer for the assay.
-
Assay Incubation: The assay is performed in 96-well plates. Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and increasing concentrations of unlabeled vilanterol. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of vilanterol that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50) and intrinsic activity.
Caption: Experimental Workflow for cAMP Functional Assay.
Detailed Methodology (adapted from Slack et al., 2013):
-
Cell Culture: CHO cells stably expressing the human β2-adrenergic receptor are cultured to confluence in 96-well plates.
-
Assay Incubation: The cell culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP. The cells are then stimulated with increasing concentrations of vilanterol for a specific time at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or an AlphaScreen assay.
-
Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the pEC50 and the maximal response (Emax). The intrinsic activity is calculated by comparing the Emax of vilanterol to that of a full agonist like isoprenaline.
Isolated Human Bronchial Smooth Muscle Relaxation Assay
This ex vivo assay directly measures the functional effect of a compound on the contractility of airway smooth muscle.
Detailed Methodology (General Protocol):
-
Tissue Preparation: Human bronchial rings are obtained from surgical resection specimens. The rings are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Contraction: The bronchial rings are pre-contracted with a spasmogen, such as histamine or methacholine, to induce a stable level of tone.
-
Drug Addition: Cumulative concentrations of vilanterol are added to the organ baths, and the relaxation of the bronchial smooth muscle is measured isometrically using a force transducer.
-
Data Analysis: The relaxant responses are expressed as a percentage of the pre-induced contraction. Concentration-response curves are constructed, and the pEC50 is determined.
Conclusion
This compound is a highly potent and selective long-acting β2-adrenergic agonist with a 24-hour duration of action. Its mechanism of action in bronchial smooth muscle is well-characterized and involves the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, leading to potent and sustained bronchodilation. The quantitative pharmacological data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of respiratory medicine. Further research into the role of alternative signaling pathways, such as those involving Epac, may provide additional insights into the full spectrum of vilanterol's therapeutic effects.
References
Vilanterol Acetate: A Comprehensive Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway and chemical structure of Vilanterol Acetate, a key active ingredient in therapeutics for respiratory diseases. The information is compiled from scientific literature and patent filings to support research and development professionals.
Chemical Structure
This compound is the acetate salt of Vilanterol. Vilanterol is a long-acting β2 adrenergic receptor agonist. The chemical structure is provided below:
Chemical Name: 4-[(1R)-2-[[6-[2-[(2,6-dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol acetate[1] CAS Number: 503068-35-7[1][2][3] Molecular Formula: C₂₆H₃₇Cl₂NO₇[1] Molecular Weight: 546.48 g/mol
Vilanterol Synthesis Pathway
The total synthesis of Vilanterol can be achieved through a multi-step process, starting from commercially available materials. A representative synthetic route involves the preparation of two key intermediates, an oxazolidinone compound and an alkyl bromide, followed by their coupling and subsequent deprotection steps.
A schematic of a reported synthesis pathway is detailed below.
Caption: A multi-step synthesis pathway for Vilanterol.
Key Experimental Protocols
The following are detailed methodologies for key steps in a reported synthesis of Vilanterol.
Step 1: Synthesis of 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (3)
-
Reaction: Friedel-Crafts acylation.
-
Procedure: To a solution of aluminum chloride (133 g, 1 mol) in dry dichloromethane (200 ml), chloroacetyl chloride (55.5 g) was added over 30 minutes. Salicylaldehyde (12.2 g, 0.1 mol) in dry DCM was then added to the mixture. The reaction mixture was stirred at reflux temperature. After completion, the reaction was poured onto crushed ice and extracted with ethyl acetate. The organic layer was washed with brine.
-
Purification: The organic layer was concentrated, and the residue was recrystallized from a hexane-ethyl acetate mixture.
Step 2: Synthesis of 2-Chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (4)
-
Reaction: Chemo-selective reduction.
-
Procedure: Sodium borohydride (294 mg, 7.8 mmol) was added portionwise to a solution of 5-(chloroacetyl)-2-hydroxybenzaldehyde (1.50 g, 7.5 mmol) in acetic acid (38 mL) at 5°C under a nitrogen atmosphere. The mixture was then stirred at room temperature. After the reaction was complete, water (40 mL) was added, and the mixture was neutralized with a saturated sodium carbonate solution. The product was extracted with ethyl acetate.
-
Purification: The combined organic phases were washed with brine, dried over MgSO₄, filtered, and concentrated. The crude residue was purified by column chromatography on silica gel.
Step 3: Alkylation of Oxazolidinone Intermediate (10) with Alkyl Bromide (11) to yield Coupled Product (12)
-
Procedure: Potassium tert-butoxide (4.72 g, 4.216 mmol) was added to a solution of the oxazolidinone compound (10 g, 4.016 mmol) in DMF at room temperature and stirred for 1 hour. The alkyl bromide (16.8 g, 4.417 mmol) in DMF was then added, and stirring was continued at room temperature. Upon completion, cold water was added, and the product was extracted with ethyl acetate.
-
Purification: The organic layer was washed with brine, dried over Na₂SO₄, and concentrated to afford the title compound.
Step 4: Deprotection of the Oxazolidine Group to yield Amino Alcohol (13)
-
Procedure: The coupled product (12) was treated with two equivalents of potassium trimethylsilanolate in THF under reflux conditions.
Step 5: Acetonide Deprotection to yield Vilanterol (1)
-
Procedure: The amino alcohol (13) was treated with 1N HCl solution at 0°C to room temperature to yield (R)-vilanterol.
Another patented method describes the preparation of Vilanterol through the reduction of an intermediate using a reducing agent such as NaBH₄-BF₃·Et₂O or BH₃-THF in a tetrahydrofuran solvent.
Quantitative Data
The following table summarizes the reported yields for various steps in the synthesis of Vilanterol and its intermediates.
| Step | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde (3) | 75 | |
| Chemo-selective Reduction | 2-Chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (4) | 85 | |
| Alkylation of Oxazolidinone | Coupled Product (12) | 90 | |
| Deprotection of Oxazolidine Group | Amino Alcohol (13) | 95 | |
| Acetonide Deprotection | (R)-Vilanterol (1) | 70 | |
| Final step of an alternative synthesis | Vilanterol | 92.1 | |
| Final step of Vilanterol Trifenatate synthesis from Vilanterol base | Vilanterol Trifenatate | 92 |
The overall yield for one reported total synthesis of Vilanterol from salicylaldehyde is 11.9%. The chemical purity of the final Vilanterol Trifenatate product was reported to be 99.9%.
References
Preclinical Pharmacological Profile of Vilanterol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol acetate is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) with a 24-hour duration of action, developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This technical guide provides an in-depth overview of the preclinical pharmacological profile of vilanterol, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.
Core Pharmacological Attributes
Vilanterol is a potent and selective β2-adrenoceptor agonist.[3] Its pharmacological effect is mediated through the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[4] The subsequent increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs.[4]
Data Summary
The following tables summarize the quantitative data from various preclinical studies, offering a comparative perspective on vilanterol's binding affinity, functional potency, selectivity, and duration of action against other common LABAs.
Table 1: Receptor Binding Affinity of Vilanterol and Comparators
| Compound | Receptor | Affinity (pKi) | Source |
| Vilanterol | Human β2-AR | 9.4 ± 0.1 | Slack et al., 2013 |
| Salmeterol | Human β2-AR | 9.3 ± 0.1 | Slack et al., 2013 |
| Indacaterol | Human β2-AR | 8.8 ± 0.1 | Slack et al., 2013 |
| Olodaterol | Human β2-AR | 8.7 ± 0.1 | Slack et al., 2013 |
| Formoterol | Human β2-AR | 8.4 ± 0.1 | Slack et al., 2013 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency and Intrinsic Efficacy of Vilanterol and Comparators in cAMP Assays
| Compound | Assay System | Potency (pEC50) | Intrinsic Efficacy (% of Isoprenaline) | Source |
| Vilanterol | CHO cells expressing human β2-AR | 9.1 ± 0.1 | 84 ± 3 | Slack et al., 2013 |
| Salmeterol | CHO cells expressing human β2-AR | 8.7 ± 0.1 | 46 ± 2 | Slack et al., 2013 |
| Indacaterol | CHO cells expressing human β2-AR | 8.6 ± 0.1 | 88 ± 4 | Slack et al., 2013 |
| Formoterol | CHO cells expressing human β2-AR | 8.5 ± 0.1 | 100 ± 5 | Slack et al., 2013 |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50).
Table 3: Selectivity Profile of Vilanterol and Comparators
| Compound | β2 vs β1 Selectivity (fold) | β2 vs β3 Selectivity (fold) | Source |
| Vilanterol | ~1000 | ~400 | DrugBank Online |
| Salmeterol | High (exact fold not specified) | High (exact fold not specified) | Slack et al., 2013 |
| Indacaterol | Lower than Vilanterol/Salmeterol | Lower than Vilanterol/Salmeterol | Slack et al., 2013 |
| Formoterol | Lower than Vilanterol/Salmeterol | Lower than Vilanterol/Salmeterol | Slack et al., 2013 |
Table 4: In Vivo Bronchoprotection in Preclinical Models
| Compound | Animal Model | Duration of Action (Half-life, hours) | Source |
| Vilanterol | Guinea Pig | 18 | Aparici et al., 2016 |
| Indacaterol | Guinea Pig | 51 | Aparici et al., 2016 |
| Olodaterol | Guinea Pig | 47 | Aparici et al., 2016 |
Signaling Pathway
Vilanterol exerts its therapeutic effect through the canonical β2-adrenoceptor signaling pathway, leading to bronchodilation.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] In Vitro Pharmacological Characterization of Vilanterol, a Novel Long-Acting β2-Adrenoceptor Agonist with 24-Hour Duration of Action | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Molecular Interactions of Vilanterol with the β2-Adrenoceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol, a long-acting β2-adrenergic receptor agonist (LABA), is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy, characterized by a 24-hour duration of action, stems from its specific molecular interactions with the β2-adrenoceptor (β2-AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of the β2-AR by Vilanterol initiates a signaling cascade that leads to bronchodilation. This technical guide provides a comprehensive overview of the molecular interactions between Vilanterol and the β2-AR, detailing binding affinities, functional pharmacology, signaling pathways, and the experimental methodologies used to elucidate these interactions.
Data Presentation
Quantitative Pharmacological Data for Vilanterol at the β2-Adrenoceptor
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 9.4 | Human Lung Membranes | [1] |
| Functional Potency (pEC50) | 8.6 | Guinea Pig Trachea | [2] |
| Selectivity vs. β1-AR | >1000-fold | Recombinant Human Receptors | [3] |
| Selectivity vs. β3-AR | >400-fold | Recombinant Human Receptors | [3] |
| Intrinsic Efficacy | Comparable to indacaterol, greater than salmeterol | Recombinant Assays | [4] |
Molecular Interactions and Binding Mode
While a crystal structure of Vilanterol in complex with the β2-adrenoceptor is not publicly available, a proposed binding mode has been put forward based on molecular modeling. This model suggests that Vilanterol, like other β2-agonists, anchors its ethanolamine moiety within the orthosteric binding pocket of the receptor. Key interactions are predicted to occur with specific amino acid residues that are highly conserved among adrenergic receptors. The long lipophilic side chain of Vilanterol is thought to extend into a hydrophobic exosite, contributing to its high affinity and long residence time at the receptor. This prolonged interaction is a key determinant of its 24-hour duration of action.
Signaling Pathways
The binding of Vilanterol to the β2-adrenoceptor primarily activates the canonical Gs-protein signaling pathway. This activation initiates a cascade of intracellular events culminating in smooth muscle relaxation. In addition to the G-protein pathway, β2-AR signaling can also be modulated through β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as activation of G-protein-independent signaling pathways. The potential for Vilanterol to act as a biased agonist, preferentially activating one pathway over the other, is an area of active research.
Vilanterol-Activated β2-Adrenoceptor Signaling
β-Arrestin Mediated Regulation of β2-Adrenoceptor Signaling
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines the determination of the binding affinity (Ki) of Vilanterol for the β2-adrenoceptor using a competition binding assay with a radiolabeled antagonist.
Detailed Methodology:
-
Membrane Preparation: Membranes rich in β2-adrenoceptors are prepared from a relevant source, such as human lung parenchyma or cells recombinantly expressing the human β2-AR. The tissue or cells are homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, containing ions like MgCl2 is used to maintain pH and ionic strength.
-
Incubation: In a multi-well plate, a constant concentration of the radioligand (e.g., [3H]propranolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Vilanterol.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled, high-affinity β2-AR antagonist (e.g., propranolol).
-
Equilibration: The incubation is carried out for a sufficient time at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve. The concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes the measurement of Vilanterol's functional potency (EC50) by quantifying the accumulation of cyclic AMP (cAMP) in cells expressing the β2-adrenoceptor.
Detailed Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the β2-adrenoceptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are treated with increasing concentrations of Vilanterol and incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescently labeled cAMP analog competes with the sample cAMP for binding to an anti-cAMP antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay utilizing a similar competitive binding principle.
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the Vilanterol concentration. The EC50 value, which is the concentration of Vilanterol that produces 50% of the maximal response, is determined by non-linear regression analysis.
Conclusion
Vilanterol's efficacy as a once-daily treatment for respiratory diseases is firmly rooted in its distinct molecular interactions with the β2-adrenoceptor. Its high affinity, prolonged receptor occupancy, and potent activation of the Gs-cAMP signaling pathway collectively contribute to its sustained bronchodilatory effect. Further investigation into its potential for biased agonism and the precise structural details of its interaction with the β2-AR will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of next-generation respiratory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Vilanterol Acetate Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of vilanterol acetate, a long-acting β2-adrenergic agonist (LABA) utilized in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This document delves into the key structural modifications that led to the discovery of vilanterol, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Vilanterol and the Antedrug Approach
Vilanterol is a novel, inhaled LABA with a 24-hour duration of action, allowing for once-daily dosing.[1] Its development was guided by the "antedrug" concept, aiming to create a locally active drug with rapid systemic inactivation to minimize side effects.[1] The design of vilanterol was based on the structure of salmeterol, with a key modification of introducing an ether linkage in the side chain. This modification was intended to provide a site for rapid metabolism in the systemic circulation, leading to inactive metabolites and an improved therapeutic index.[1]
The core structure of vilanterol consists of a saligenin head, responsible for binding to the β2-adrenergic receptor, and a long, lipophilic side chain that anchors the molecule to the receptor, contributing to its long duration of action. The SAR studies focused on optimizing the potency, selectivity, and pharmacokinetic properties of the molecule by modifying this side chain.
β2-Adrenergic Receptor Signaling Pathway
Vilanterol exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, vilanterol stabilizes a conformational state of the receptor that promotes the activation of the associated heterotrimeric Gs protein. This initiates a signaling cascade that ultimately leads to bronchodilation.[2][3]
Structure-Activity Relationship (SAR) of Vilanterol Analogues
The discovery of vilanterol (compound 13f in the original publication) resulted from systematic modifications of the salmeterol scaffold. The primary goal was to introduce a metabolically labile ether linkage in the side chain to achieve the desired antedrug properties. The following tables summarize the quantitative SAR data for key analogues, focusing on their potency at the β2-adrenergic receptor and their selectivity over β1 and β3 subtypes.
Modification of the Ether Linkage Position
A series of analogues were synthesized to explore the optimal position of the ether oxygen in the side chain. The data below demonstrates the impact of varying the number of methylene groups (m and n) on either side of the ether linkage.
| Compound | m | n | β2 pEC50 | β1 pEC50 | β3 pEC50 | β2/β1 Selectivity | β2/β3 Selectivity |
| 13a | 2 | 4 | 8.8 | < 5.0 | 6.5 | > 6310 | 200 |
| 13b | 3 | 3 | 9.0 | < 5.0 | 6.7 | > 10000 | 200 |
| 13c | 4 | 2 | 9.1 | < 5.0 | 6.8 | > 12589 | 200 |
| 13d | 2 | 6 | 9.2 | < 5.0 | 6.9 | > 15849 | 200 |
| 13e | 4 | 4 | 9.3 | < 5.0 | 7.0 | > 19953 | 200 |
| 13f (Vilanterol) | 6 | 2 | 9.4 | < 5.0 | 7.1 | > 25119 | 200 |
Data extracted from the supplementary information of Procopiou et al., J. Med. Chem. 2010, 53, 4522–4530.
The results indicate that increasing the length of the alkyl chain between the nitrogen and the ether oxygen (m) generally leads to increased potency at the β2 receptor. Vilanterol, with six methylene groups (m=6), exhibited the highest potency in this series.
Modification of the Terminal Aryl Group
The nature of the terminal aryl group at the end of the side chain was also investigated to understand its influence on receptor binding and activity.
| Compound | Ar | β2 pEC50 | β1 pEC50 | β3 pEC50 | β2/β1 Selectivity | β2/β3 Selectivity |
| 18a | Phenyl | 9.0 | < 5.0 | 6.7 | > 10000 | 200 |
| 18d | 2-Chlorophenyl | 9.2 | < 5.0 | 6.9 | > 15849 | 200 |
| 18e | 3-Chlorophenyl | 9.1 | < 5.0 | 6.8 | > 12589 | 200 |
| 18g | 2,6-Dichlorophenyl | 9.4 | < 5.0 | 7.1 | > 25119 | 200 |
| 18h | 2-Fluorophenyl | 9.1 | < 5.0 | 6.8 | > 12589 | 200 |
Data extracted from the supplementary information of Procopiou et al., J. Med. Chem. 2010, 53, 4522–4530.
Substitution on the terminal phenyl ring significantly impacted potency. The 2,6-dichloro substitution, as seen in vilanterol, provided the highest β2 potency and selectivity.
Experimental Protocols
The following protocols are representative of the methods used in the SAR studies of vilanterol.
General Experimental Workflow for SAR Studies
The SAR studies for vilanterol followed a systematic workflow, from the chemical synthesis of analogues to their biological evaluation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for human β1, β2, and β3 adrenergic receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3 adrenergic receptor.
-
[³H]-CGP12177 (non-selective β-antagonist radioligand).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Test compounds (vilanterol analogues).
-
Propranolol (for non-specific binding determination).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, radioligand, and either test compound or buffer (for total binding) or a high concentration of propranolol (for non-specific binding).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
cAMP Functional Assays
Objective: To determine the potency (EC50) and intrinsic activity of test compounds at human β1, β2, and β3 adrenergic receptors.
Materials:
-
CHO cells stably expressing the human β1, β2, or β3 adrenergic receptor.
-
Cell culture medium.
-
Test compounds.
-
Isoprenaline (a full β-agonist, for comparison).
-
cAMP assay kit (e.g., HTRF-based).
-
96-well or 384-well plates.
Procedure:
-
Seed the cells in multi-well plates and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer.
-
Add varying concentrations of the test compounds or isoprenaline to the wells.
-
Incubate the plates at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves.
-
Determine the EC50 values from the dose-response curves.
-
Calculate the intrinsic activity relative to the maximum response produced by isoprenaline.
Conclusion
The structure-activity relationship studies of vilanterol have provided valuable insights into the design of long-acting β2-adrenergic agonists. The systematic exploration of the side chain, particularly the introduction of a metabolically labile ether linkage and the optimization of the terminal aryl group, led to the discovery of a potent and selective β2-agonist with a 24-hour duration of action. The antedrug approach employed in the development of vilanterol represents a successful strategy for improving the therapeutic index of inhaled respiratory medicines. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of respiratory drug discovery and development.
References
An In-Depth Technical Guide to the Early-Stage In Vitro Characterization of Vilanterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol Acetate is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) with a 24-hour duration of action, making it suitable for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] As a selective agonist, its therapeutic effect is primarily mediated by the activation of β2-adrenoceptors located on the smooth muscle of the airways, leading to bronchodilation.[3] This document provides a comprehensive technical overview of the essential early-stage in vitro assays and characterization data for Vilanterol, focusing on its receptor binding profile and functional pharmacology.
Mechanism of Action
Vilanterol exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] This binding stimulates the intracellular enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates key intracellular proteins. This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow.
Receptor Binding Profile
The initial characterization of a receptor agonist involves determining its affinity and selectivity for its target receptor compared to off-target receptors. This is crucial for predicting both efficacy and potential side effects. Radioligand binding assays are the gold standard for quantifying these parameters.
Data Presentation: Binding Affinity & Selectivity
Vilanterol demonstrates a high, subnanomolar affinity for the β2-adrenoceptor. Its binding profile shows a significant selectivity for the β2 receptor over β1 and β3 subtypes, which is a desirable characteristic for minimizing potential cardiac (β1-mediated) side effects.
| Compound | Target Receptor | Affinity (pEC50) | Selectivity (Fold-Difference vs. β2) | Reference |
| Vilanterol | β2-AR | 9.4 | - | **** |
| β1-AR | 6.4 | ~1000x | ||
| β3-AR | 6.1 | ~2000x | ||
| Salmeterol | β2-AR | Comparable to Vilanterol | Similar to Vilanterol | |
| Formoterol | β2-AR | Lower than Vilanterol | Significantly lower than Vilanterol | |
| Indacaterol | β2-AR | Lower than Vilanterol | Significantly lower than Vilanterol |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Fold-selectivity is derived from the difference in pEC50 values.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like Vilanterol for the β2-adrenoceptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β2-adrenoceptor (e.g., CHO cells transfected with the human β2-AR) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Perform differential centrifugation to pellet the membranes. The first spin at low speed (e.g., 1,000 x g) removes nuclei and debris, and a subsequent high-speed spin (e.g., 20,000 x g) pellets the membrane fraction.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Execution:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation (e.g., 20-50 µg of protein), a fixed concentration of a suitable radioligand for the β2-AR (e.g., [³H]-dihydroalprenolol or ¹²⁵I-CYP), and varying concentrations of the unlabeled test compound (Vilanterol).
-
Include control wells for 'total binding' (radioligand + membranes, no competitor) and 'non-specific binding' (radioligand + membranes + a high concentration of a non-radiolabeled antagonist like propranolol).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate 'specific binding' by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Potency and Intrinsic Efficacy
Following binding characterization, functional assays are performed to determine the potency of the compound (EC50) in eliciting a biological response and its intrinsic activity (IA) relative to a full agonist. For β2-agonists, the key functional response is the accumulation of the second messenger, cAMP.
Data Presentation: Functional Potency & Intrinsic Activity
In functional cAMP assays, Vilanterol demonstrates high potency and shows a level of intrinsic efficacy comparable to indacaterol but significantly greater than that of salmeterol.
| Compound | Assay System | Potency (pEC50) | Intrinsic Activity (IA) vs. Isoproterenol | Reference |
| Vilanterol | CHO cells (cAMP) | 9.4 | 0.69 | **** |
| Indacaterol | CHO cells (cAMP) | - | Comparable to Vilanterol | |
| Salmeterol | CHO cells (cAMP) | - | Significantly lower than Vilanterol |
Note: Intrinsic Activity (IA) is expressed as a ratio relative to a full agonist (e.g., isoproterenol), where IA = 1 represents a full agonist and IA < 1 represents a partial agonist.
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a general method for measuring cAMP production in response to β2-adrenoceptor stimulation.
-
Cell Culture and Seeding:
-
Use an adherent cell line stably or transiently expressing the human β2-adrenoceptor, such as HEK293 or CHO cells.
-
Seed the cells into 96-well or 384-well cell culture plates at an appropriate density and allow them to attach and grow, typically overnight.
-
-
Agonist Stimulation:
-
On the day of the assay, remove the culture medium.
-
Wash the cells gently with a suitable buffer (e.g., PBS).
-
Add fresh assay medium or buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX, to prevent the degradation of newly synthesized cAMP.
-
Add varying concentrations of the test agonist (Vilanterol) to the wells. Include a vehicle control and a reference full agonist (e.g., isoproterenol).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the stimulation by lysing the cells using the lysis reagent provided with the detection kit.
-
Measure the intracellular cAMP concentration. Several commercial kits are available for this, commonly based on competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP provided in the detection kit.
-
Determine the cAMP concentration for each experimental well by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (maximum effect) for the test compound.
-
Calculate the Intrinsic Activity (IA) by normalizing the Emax of the test compound to the Emax of the reference full agonist.
-
Mandatory Visualizations
Signaling Pathway
Caption: Vilanterol activates the β2-AR/cAMP signaling cascade.
Experimental Workflow
Caption: General workflow for the in vitro characterization of Vilanterol.
Conclusion
The early-stage in vitro characterization of this compound confirms its profile as a potent, selective, and long-acting β2-adrenoceptor agonist. Radioligand binding studies establish its high affinity and selectivity for the β2-AR, while functional assays demonstrate its high potency in stimulating the cAMP signaling pathway, which underlies its bronchodilatory effect. These foundational pharmacological data are consistent with its clinical efficacy as a once-daily inhaled therapy for respiratory diseases.
References
Vilanterol Acetate and its Central Role in cAMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol acetate is a selective long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] Its therapeutic efficacy is rooted in its ability to induce prolonged bronchodilation. This guide provides an in-depth examination of the molecular mechanisms underpinning vilanterol's action, with a specific focus on its role in the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of downstream signaling pathways.
Overview of this compound
Vilanterol is characterized by its 24-hour duration of action, allowing for once-daily dosing, which can improve patient adherence to treatment regimens.[1] It is a core component of several combination therapies, often formulated with inhaled corticosteroids (ICS) like fluticasone furoate or long-acting muscarinic antagonists (LAMAs) such as umeclidinium bromide.
Therapeutic Significance in Respiratory Diseases
The targeted action of vilanterol on the beta-2 adrenergic receptors (β2-AR) in the smooth muscle of the airways leads to muscle relaxation and a widening of the airways, making it easier to breathe.[2] This mechanism is central to alleviating the symptoms of obstructive lung diseases.
Scope of the Guide
This technical guide will dissect the pharmacological profile of vilanterol, presenting quantitative data on its potency and receptor selectivity. It will also provide detailed methodologies for key experimental assays used to characterize its activity and will visualize the core signaling pathways and experimental workflows using Graphviz diagrams.
Mechanism of Action of this compound
Vilanterol as a Long-Acting Beta-2 Adrenergic Agonist (LABA)
Vilanterol's primary mechanism of action is as a potent and selective agonist for the β2-AR.[3][4] Upon inhalation, it binds to these receptors on the surface of airway smooth muscle cells, initiating a signaling cascade that results in bronchodilation.
Interaction with the β2-Adrenergic Receptor (β2-AR)
The binding of vilanterol to the β2-AR, a G-protein coupled receptor (GPCR), induces a conformational change in the receptor. This change facilitates the activation of the associated heterotrimeric Gs protein.
Structural and Pharmacokinetic Properties
Vilanterol possesses a high affinity for the β2-AR, which contributes to its long duration of action. Following inhalation, it is primarily absorbed from the lungs, with peak plasma concentrations occurring within 5 to 15 minutes.
Vilanterol-Mediated cAMP Production
The activation of the β2-AR by vilanterol directly leads to the increased intracellular production of the second messenger, cAMP.
The β2-Adrenergic Receptor Signaling Cascade
The vilanterol-bound β2-AR activates the Gs alpha subunit, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.
Quantitative Analysis of cAMP Production
The potency of vilanterol in stimulating cAMP production is a key measure of its efficacy. This is often quantified by the half-maximal effective concentration (EC50).
Table 1: In Vitro Potency and Efficacy of Vilanterol at Human β-Adrenergic Receptors
| Receptor Subtype | pEC50 | EC50 (nM) | Intrinsic Activity (IA) | Reference |
| β2-AR | 9.4 | 0.4 | 0.69 | |
| β1-AR | 6.4 | 398 | - | |
| β3-AR | 6.1 | 794 | - | |
| pEC50 is the negative logarithm of the EC50 value. Intrinsic Activity (IA) is relative to the full agonist isoproterenol. |
Experimental Protocols for Measuring cAMP Levels
A common method for quantifying intracellular cAMP is through competitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Cell Seeding: Plate cells expressing the β2-AR (e.g., CHO-K1 cells) in 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Cell Stimulation: Treat the cells with the vilanterol dilutions for a specified period (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Lyse the stimulated cells to release the intracellular cAMP.
-
Competitive Binding: Add a mixture of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog to the cell lysate. The endogenously produced cAMP competes with the d2-labeled cAMP for binding to the antibody.
-
Signal Detection: After an incubation period, measure the HTRF signal. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP to interpolate the concentrations in the experimental samples. Calculate EC50 values from the concentration-response curves.
Downstream Signaling Pathways Modulated by Vilanterol
The increase in intracellular cAMP initiated by vilanterol activates several downstream effectors, most notably Protein Kinase A (PKA).
Protein Kinase A (PKA) Activation
cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.
PKA-Mediated Phosphorylation of Target Proteins
The active PKA catalytic subunits phosphorylate various intracellular proteins, leading to the physiological effects of vilanterol.
PKA phosphorylates and inactivates myosin light chain kinase (MLCK) and phosphorylates and activates myosin light chain phosphatase (MLCP). These actions lead to the dephosphorylation of myosin light chains, resulting in the relaxation of airway smooth muscle and bronchodilation.
In addition to its effects on smooth muscle, increased cAMP can also inhibit the release of inflammatory mediators from mast cells and other pro-inflammatory cells in the lungs.
Receptor Binding and Selectivity
Vilanterol exhibits a high degree of selectivity for the β2-AR over other beta-adrenergic receptor subtypes, which is crucial for minimizing off-target side effects.
Binding Affinity for β-Adrenergic Receptor Subtypes
Table 2: Receptor Binding Affinities (Ki) of Vilanterol for β-Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| β2-AR | Data not available | - |
| β1-AR | Data not available | - |
| β3-AR | Data not available | - |
Experimental Protocols for Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.
-
Cell Culture: Grow cells expressing the target β-adrenergic receptor subtype in large quantities.
-
Homogenization: Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifugation: Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Protein Quantification: Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to the target receptor.
-
Competition: Add increasing concentrations of unlabeled vilanterol to compete with the radioligand for binding to the receptor.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of vilanterol. Fit the data to a one-site competition model to determine the IC50 (the concentration of vilanterol that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a highly potent and selective long-acting β2-adrenergic agonist that exerts its therapeutic effects through the stimulation of the β2-AR/Gs/adenylyl cyclase signaling pathway, leading to a sustained increase in intracellular cAMP. This elevation in cAMP activates PKA, which in turn mediates the phosphorylation of key proteins involved in airway smooth muscle relaxation, resulting in prolonged bronchodilation. The high selectivity of vilanterol for the β2-AR contributes to its favorable safety profile. The in-depth understanding of these molecular mechanisms is critical for the continued development and optimization of therapies for obstructive lung diseases.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The chemical synthesis and purification of Vilanterol Trifenatate
An In-depth Technical Guide to the Chemical Synthesis and Purification of Vilanterol Trifenatate
Introduction
Vilanterol Trifenatate is a potent and selective long-acting β2-adrenergic agonist (LABA) utilized in the treatment of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] Its therapeutic effect stems from its ability to induce bronchodilation.[1] Chemically, Vilanterol Trifenatate is the triphenylacetate salt of Vilanterol.[3][] The full IUPAC name is 4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid. The molecule possesses a single chiral center, with the (R)-enantiomer being the active form. This guide provides a detailed overview of its chemical synthesis, the subsequent salt formation, and the critical purification processes required to achieve the high level of purity demanded for an active pharmaceutical ingredient (API).
Chemical Synthesis of Vilanterol Base
The total synthesis of Vilanterol is a multi-step process that can be strategically divided into the synthesis of two key intermediates, which are then coupled and further processed to yield the final Vilanterol base. A common retrosynthetic approach breaks the molecule down into a chiral oxazolidinone intermediate and an alkyl bromide side chain.
Experimental Protocols: Synthesis of Key Intermediates
1. Synthesis of Chloro-ketone Intermediate (Compound 5) A key starting material for the chiral core is salicylaldehyde.
-
Step 1: Friedel-Crafts Acylation: Salicylaldehyde (2) undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl3) in dichloromethane (DCM) to produce the acylated product (3).
-
Step 2: Chemoselective Reduction: The aldehyde group in compound 3 is selectively reduced using sodium borohydride (NaBH4) and acetic acid to yield the corresponding alcohol (4).
-
Step 3: Acetonide Protection: The diol in compound 4 is protected using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid in dichloromethane. This reaction is stirred until the suspension becomes a homogeneous solution, which is then washed with saturated sodium bicarbonate. Evaporation of the solvent yields the protected chloro-ketone (5) as a solid with a typical yield of around 90%.
2. Synthesis of Chiral Oxazolidinone Intermediate (Compound 10) The synthesis continues from the protected chloro-ketone to build the chiral center.
-
Step 4: Azide Formation: The chloro-ketone (5) is converted to the corresponding alfa-azidomethyl ketone (6).
-
Step 5: Corey-Itsuno Reduction: The ketone in compound 6 is stereoselectively reduced to the corresponding alcohol using a Corey-Bakshi-Shibata (CBS) reduction.
-
Step 6: Azide Reduction: The resulting azide (7) is reduced to a primary amine using 10% Palladium on carbon (Pd/C) in methanol, yielding the amino alcohol (8) in approximately 80% yield.
-
Step 7: Amine Protection: The amino group of compound 8 is protected with a tert-butyloxycarbonyl (BOC) group using di-tert-butyl dicarbonate ((BOC)2O) and a base like DIPEA in DMF solvent to give compound 9.
-
Step 8: Oxazolidinone Ring Formation: Compound 9 is treated with potassium tert-butoxide (KOtBu) in dimethylformamide to induce cyclization, forming the crucial chiral oxazolidinone intermediate (10). This intermediate is a stable crystalline solid obtained in about 70% yield.
3. Synthesis of Alkyl Bromide Side Chain (Compound 11) The synthesis of the side chain, 2-[2-(6-bromohexyloxy)-ethoxymethyl]-1,3-dichlorobenzene (Compound III in some literature, equivalent to 11 here), is prepared separately. This process involves coupling 2,6-dichlorobenzyl alcohol with a protected bromo-ethoxy-hexane derivative. It is critical that the 1,6-dibromohexane used in this synthesis contains minimal amounts of 1,5-dibromopentane impurity (less than 0.15%) to ensure final product purity.
Assembly and Deprotection to Vilanterol Base
-
Step 9: Coupling Reaction: The chiral oxazolidinone (10) is coupled with the alkyl bromide side chain (11). This alkylation occurs cleanly under mild conditions. This step can be carried out as part of a one-pot or telescoped process to improve efficiency.
-
Step 10: Oxazolidinone Ring Opening: The oxazolidinone protecting group is removed by adding a base, such as potassium trimethylsilanolate, in a solvent like THF under reflux, furnishing the amino alcohol (13) in high yield (approx. 95%).
-
Step 11: Final Deprotection: The acetonide protecting group is removed under mild acidic conditions, for instance, by treatment with 1N HCl solution at 0°C to room temperature, to yield the final (R)-Vilanterol base (1). The overall yield from salicylaldehyde is reported to be around 11.9%.
Caption: Vilanterol Base Synthesis Workflow.
Formation of Vilanterol Trifenatate Salt
Vilanterol Trifenatate is the triphenylacetate salt form, which is prepared by reacting the Vilanterol free base with triphenylacetic acid. This step is crucial for obtaining a stable, crystalline solid suitable for pharmaceutical formulation.
Experimental Protocol: Salt Formation
A common procedure involves dissolving Vilanterol base and triphenylacetic acid in a suitable solvent system, followed by controlled crystallization.
-
Method 1 (Dichloromethane/t-Butanol): Vilanterol base (e.g., 8g) and triphenylacetic acid (e.g., 4.75g) are added to a solvent mixture of dichloromethane (33mL) and t-butanol (167mL). The mixture is heated to 66°C to achieve complete dissolution. A controlled cooling program is then initiated: cooling from 66°C to 30°C at a rate of 0.3°C/min, holding at 30°C for 1 hour, then cooling from 30°C to 5°C at 0.2°C/min, and finally holding at 5°C for 3 hours. The resulting white solid is isolated by filtration and dried under vacuum at 40°C. This method reports a high yield of 92% and a chemical purity of 99.9%.
-
Method 2 (Ethanol): Vilanterol base (95% pure; 3.28g) is dissolved in ethanol (20mL), and triphenylacetic acid (1.81g) is added. The mixture is heated to 80°C to form a solution, then allowed to cool to ambient temperature. The product crystallizes, is filtered, washed with a small amount of ethanol, and dried in a vacuum oven at 50°C. This process yields the salt as a white crystalline solid with a yield of 88%.
| Parameter | Method 1 | Method 2 |
| Solvent System | Dichloromethane / t-Butanol | Ethanol |
| Temperature Profile | Heat to 66°C, controlled cool to 5°C | Heat to 80°C, cool to ambient |
| Reported Yield | 92% | 88% |
| Reported Purity | 99.9% | Not specified, but used 95% pure base |
Table 1: Comparison of Vilanterol Trifenatate Salt Formation Protocols.
Purification of Vilanterol Trifenatate
Achieving high purity (often >99.9%) is critical for APIs. The primary method for purifying Vilanterol Trifenatate is recrystallization, which is effective at removing process-related impurities, including a particularly difficult-to-remove species designated "Impurity A". The choice of solvent is crucial for effective purification. Ketone solvents have been found to be particularly effective.
Experimental Protocols: Recrystallization
1. Recrystallization in Methyl Ethyl Ketone (MEK)
-
a) Suspend crude Vilanterol Trifenatate in 8 to 10 volumes of MEK.
-
b) Heat the suspension to a temperature between 55°C and 60°C until a clear solution is obtained.
-
c) Cool the solution to a temperature between 46°C and 55°C.
-
d) Seed the solution with Vilanterol Trifenatate crystals to induce controlled crystallization.
-
e) Continue cooling the mixture to 20°C to 25°C to complete the crystallization process.
-
f) Isolate the crystallized solid by filtration, wash with cold MEK, and dry under vacuum at 50-60°C.
2. Recrystallization in Methyl Isobutyl Ketone (MIK)
-
a) Suspend the crude product in a larger volume of MIK, approximately 30 to 35 volumes.
-
b) Heat the suspension to a temperature between 65°C and 70°C to achieve dissolution.
-
c) Cool the solution to a temperature range of 54°C to 62°C.
-
d) Seed the solution with pure crystals.
-
e) Cool the mixture to 20°C to 25°C to allow for full crystallization.
-
f) Isolate the solid by filtration and dry appropriately.
| Parameter | MEK Protocol | MIK Protocol |
| Solvent Volume | 8-10 V | 30-35 V |
| Dissolution Temp. | 55-60°C | 65-70°C |
| Seeding Temp. | 46-55°C | 54-62°C |
| Final Temp. | 20-25°C | 20-25°C |
Table 2: Recrystallization Protocols for Vilanterol Trifenatate.
Caption: Purification Workflow via Recrystallization.
Analytical Characterization and Quality Control
A robust set of analytical methods is required to ensure the identity, purity, and quality of Vilanterol Trifenatate. High-Performance Liquid Chromatography (HPLC) is the primary technique used.
-
Reversed-Phase HPLC (RP-HPLC): This method is used for assay determination and to quantify impurities. A typical method uses a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile (ACN), and a phosphate buffer, delivered at a flow rate of around 1.0 mL/min. Detection is commonly performed using a UV detector at wavelengths between 260-280 nm. The method must be validated according to ICH guidelines to demonstrate its specificity, precision, accuracy, linearity, and robustness.
-
Chiral HPLC: Since Vilanterol is a chiral molecule, a specific chiral HPLC method is necessary to determine its enantiomeric purity and quantify the unwanted (S)-isomer. One such method employs a Chiralpak ID column with a mobile phase of hexane, ethanol, and ethanolamine (e.g., 75:25:0.1 v/v/v) at a 1.0 mL/min flow rate. This is critical as different enantiomers can have different pharmacological or toxicological profiles.
| Parameter | RP-HPLC for Purity/Assay | Chiral HPLC for Enantiomeric Purity |
| Column | Waters BEH C18, 4.6x150mm, 5µm | Chiralpak ID, 4.6x250mm, 5µm |
| Mobile Phase | Methanol:ACN:Phosphate Buffer (e.g., 60:20:20) | Hexane:Ethanol:Ethanolamine (75:25:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~280 nm | UV |
| Purpose | Quantify Vilanterol and its impurities | Separate and quantify (R)- and (S)-Vilanterol |
Table 3: Summary of Key HPLC Methods.
Mechanism of Action: Signaling Pathway
Vilanterol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, which is predominantly found in the smooth muscle of the airways.
-
Receptor Binding: Vilanterol binds to the β2-adrenergic receptor on bronchial smooth muscle cells.
-
Adenylyl Cyclase Activation: This binding stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Muscle Relaxation: The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.
Caption: Vilanterol Pharmacological Signaling Pathway.
References
Methodological & Application
Application Notes: Vilanterol Acetate In Vitro Assays in Human Bronchial Cells
Introduction
Vilanterol Acetate is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effect is primarily mediated through the stimulation of β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This application note provides detailed protocols for in vitro assays to characterize the activity of this compound in human bronchial epithelial cells, a key cell type involved in airway function and inflammation. The primary assay focuses on the quantification of cyclic adenosine monophosphate (cAMP), the downstream second messenger of β2-adrenergic receptor activation. A secondary assay protocol to assess cell viability is also included to evaluate potential cytotoxic effects.
Mechanism of Action
Vilanterol is a selective agonist for the β2-adrenergic receptor.[1][2][3] Binding of Vilanterol to the receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.
Data Summary
The following table summarizes the expected quantitative data from the described in vitro assays.
| Parameter | Cell Line | Value | Reference |
| pEC50 | BEAS-2B | 9.3 ± 0.3 (for Milveterol, a similar ULABA) | |
| Intrinsic Activity | BEAS-2B | 87 ± 9% (for Milveterol, a similar ULABA) |
Note: Specific EC50 and intrinsic activity values for this compound in human bronchial epithelial cells were not explicitly found in the searched literature. The provided data for Milveterol, another ultra-long-acting β-agonist, can serve as a reference point for designing dose-response experiments for Vilanterol.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Experimental Workflow Diagram
Caption: In Vitro Assay Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay in Human Bronchial Epithelial Cells (BEAS-2B)
This protocol is designed to measure the dose-dependent increase in intracellular cAMP levels in BEAS-2B cells upon treatment with this compound.
Materials and Reagents:
-
Human Bronchial Epithelial Cell Line (e.g., BEAS-2B, ATCC® CRL-9609™)
-
Bronchial Epithelial Cell Growth Medium (BEGM™) BulletKit™ (Lonza, CC-3170)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP Assay Kit (e.g., GloSensor™ cAMP Assay - Promega, HTRF cAMP Assay - Cisbio)
-
White, opaque 96-well cell culture plates
-
Luminometer or HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture BEAS-2B cells in BEGM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
-
For the assay, detach cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., HBSS or PBS with 0.1% BSA) to obtain a range of concentrations. A suggested starting range, based on similar compounds, is 10⁻¹² M to 10⁻⁶ M.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 90 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C to prevent cAMP degradation.
-
Add 10 µL of the this compound serial dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Follow the specific instructions provided with your chosen cAMP assay kit. For example, for the GloSensor™ cAMP Assay, this will involve adding the GloSensor™ cAMP Reagent and equilibrating before measuring luminescence. For an HTRF assay, lysis buffer and detection reagents will be added sequentially.
-
Measure the signal (luminescence or fluorescence ratio) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Protocol 2: Cytotoxicity Assay (MTT Assay) in Human Bronchial Epithelial Cells (BEAS-2B)
This protocol assesses the effect of this compound on the viability of BEAS-2B cells.
Materials and Reagents:
-
All materials listed in Protocol 1, except for the cAMP assay kit and PDE inhibitor.
-
Clear, 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1.1 and 1.2 from Protocol 1, but use a clear 96-well plate.
-
After the 24-hour incubation for cell attachment, remove the medium and add 100 µL of fresh culture medium containing the desired concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M, including a vehicle control).
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 24-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine if the compound exhibits cytotoxic effects at the tested concentrations.
-
Conclusion
These detailed protocols provide a robust framework for the in vitro characterization of this compound in human bronchial epithelial cells. The cAMP accumulation assay is a direct measure of the compound's on-target activity, while the cytotoxicity assay provides essential information regarding its safety profile at the cellular level. Adherence to these protocols will enable researchers and drug development professionals to obtain reliable and reproducible data on the pharmacological properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. An analysis of glucocorticoid receptor-mediated gene expression in BEAS-2B human airway epithelial cells identifies distinct, ligand-directed, transcription profiles with implications for asthma therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Establishing Animal Models of COPD for Vilanterol Acetate Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing relevant animal models of Chronic Obstructive Pulmonary Disease (COPD) to evaluate the efficacy of Vilanterol Acetate. The methodologies are designed to create robust and reproducible models that mimic key features of human COPD, allowing for the assessment of therapeutic interventions.
Introduction to this compound and COPD Animal Models
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Key pathological features include chronic inflammation, emphysema (destruction of alveoli), and small airway remodeling.[2][3] Animal models are indispensable tools for understanding the pathophysiology of COPD and for the preclinical evaluation of new therapeutics like this compound.[1][4]
This compound is a long-acting beta-2 adrenergic agonist (LABA) that induces bronchodilation by relaxing the airway smooth muscle. Its mechanism of action involves the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.
This document outlines protocols for three commonly used COPD animal models: cigarette smoke-induced, lipopolysaccharide (LPS)-induced, and elastase-induced emphysema. The choice of model depends on the specific aspect of COPD and the therapeutic mechanism being investigated.
This compound Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a signaling cascade that results in bronchodilation.
Experimental Protocols
Cigarette Smoke (CS)-Induced COPD Model
This model is considered the gold standard as it closely mimics the primary etiology of human COPD. It induces chronic inflammation, emphysema, and airway remodeling over a prolonged exposure period.
Materials:
-
Animals: C57BL/6 mice or Sprague-Dawley rats
-
Whole-body inhalation exposure system
-
Standard research cigarettes (e.g., 3R4F from the University of Kentucky)
-
Compressed air source
Protocol:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Exposure: Place animals in the inhalation chamber.
-
Smoke Generation: Generate cigarette smoke using the automated smoking machine. A typical protocol involves exposing mice to the smoke of 5 cigarettes, 4 times a day with a 30-minute smoke-free interval, 5 days a week for 4 to 24 weeks.
-
Airflow: Ensure a constant airflow to mix with the cigarette smoke, delivering a total particulate matter (TPM) concentration of approximately 250-500 mg/m³.
-
Control Group: Expose a control group of animals to filtered air under identical conditions.
-
Monitoring: Monitor animals daily for signs of distress.
-
Endpoint Analysis: At the end of the exposure period, perform endpoint analyses including bronchoalveolar lavage (BAL), pulmonary function tests (PFTs), and histopathology.
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
This model is useful for studying acute exacerbations and the inflammatory aspects of COPD. Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response.
Materials:
-
Animals: BALB/c or C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Micropipette or microsprayer for administration
Protocol:
-
Acclimatization: Acclimatize animals for at least one week.
-
LPS Preparation: Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
Anesthesia: Anesthetize the mice via intraperitoneal injection or inhalation.
-
Administration:
-
Intranasal: Administer 10 µL of the LPS solution (10 µg) into one nostril.
-
Intratracheal: Expose the trachea and instill 50 µL of LPS solution (5 mg/kg body weight) directly into the trachea using a sterile gavage needle, followed by 50 µl of air to ensure deep lung deposition.
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Recovery: Allow animals to recover on a warming pad.
-
Endpoint Analysis: Collect samples for analysis at time points ranging from 24 hours to several weeks after LPS administration, depending on whether acute or chronic inflammation is being studied.
Elastase-Induced Emphysema Model
This model is characterized by the rapid development of emphysema due to the enzymatic degradation of lung elastin. It is particularly useful for studying the mechanisms of alveolar destruction and the effects of drugs on lung repair.
Materials:
-
Animals: C57BL/6 mice or Wistar rats
-
Porcine Pancreatic Elastase (PPE)
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine)
-
Intratracheal instillation device
Protocol:
-
Acclimatization: Acclimatize animals for at least one week.
-
Elastase Preparation: Dissolve PPE in sterile saline. A common dose for mice is 0.33 IU in 50 µL of saline.
-
Anesthesia: Anesthetize the animals.
-
Instillation: Intranasally or intratracheally instill the PPE solution. For intranasal administration in mice, deliver 50 µL of the solution. A single dose is often sufficient to induce emphysema, with analysis typically performed 21 days later.
-
Control Group: Instill sterile saline in the control animals.
-
Recovery: Monitor animals during recovery.
Experimental Workflow for this compound Testing
The following workflow outlines the key steps for evaluating the efficacy of this compound in a COPD animal model.
Comparison of COPD Animal Models
The selection of an appropriate animal model is critical for the successful preclinical evaluation of this compound. Each model has distinct advantages and limitations.
Data Presentation: Expected Outcomes and Analysis
Quantitative data from these models are crucial for assessing the efficacy of this compound. Below are tables summarizing typical parameters measured. Note: Specific quantitative data for this compound monotherapy in preclinical animal models is limited in publicly available literature; the values presented are illustrative based on expected outcomes for a LABA.
Table 1: Bronchoalveolar Lavage (BAL) Fluid Analysis
| Parameter | Vehicle Control | COPD Model + Vehicle | COPD Model + this compound |
| Total Cells (x10⁵) | 1.0 ± 0.2 | 5.0 ± 0.8 | 3.5 ± 0.6 |
| Neutrophils (%) | <1 | 40 ± 5 | 25 ± 4 |
| Macrophages (%) | >95 | 55 ± 6 | 70 ± 5 |
| TNF-α (pg/mL) | <20 | 200 ± 30 | 120 ± 25 |
| IL-6 (pg/mL) | <15 | 150 ± 25 | 90 ± 20 |
Table 2: Pulmonary Function Tests (PFTs)
| Parameter | Vehicle Control | COPD Model + Vehicle | COPD Model + this compound |
| Airway Resistance (cmH₂O·s/mL) | 0.2 ± 0.05 | 0.8 ± 0.1 | 0.4 ± 0.08 |
| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.01 | 0.08 ± 0.015 | 0.07 ± 0.01 |
| Forced Expiratory Volume in 0.1s (FEV₀.₁) | 0.9 ± 0.1 | 0.5 ± 0.08 | 0.7 ± 0.1 |
Table 3: Lung Histopathology
| Parameter | Vehicle Control | COPD Model + Vehicle | COPD Model + this compound |
| Inflammation Score (0-4) | 0.5 ± 0.2 | 3.5 ± 0.5 | 2.0 ± 0.4 |
| Mean Linear Intercept (µm) | 30 ± 5 | 60 ± 8 | 50 ± 7 |
| Mucus Metaplasia Score (0-3) | 0 | 2.5 ± 0.4 | 1.5 ± 0.3 |
Conclusion
The selection and implementation of an appropriate animal model are fundamental to the preclinical assessment of this compound for the treatment of COPD. The protocols and comparative information provided herein are intended to guide researchers in establishing robust and relevant models to generate meaningful data on the efficacy of this therapeutic agent. Careful consideration of the specific research question will determine the most suitable model to employ.
References
- 1. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 2. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantification of Vilanterol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Vilanterol in human plasma. Vilanterol, often administered as Vilanterol Trifenatate, is a long-acting β2 adrenergic agonist used in the treatment of respiratory conditions like COPD and asthma.[1] Accurate quantification in plasma is crucial for pharmacokinetic and bioequivalence studies. The described method employs a simple protein precipitation technique for sample preparation and UV detection for analysis.[2] The method is validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.[3]
Experimental Protocols
Materials and Reagents
-
Vilanterol Trifenatate Reference Standard (API)
-
Empagliflozin (Internal Standard - IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Di-sodium hydrogen phosphate (Analytical Grade)
-
Orthophosphoric acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free human plasma (K2EDTA as anticoagulant)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Oven
-
UV-Vis Detector
Chromatographic Conditions
The chromatographic separation was achieved using the parameters outlined in the table below.
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | 0.01N Di-sodium hydrogen phosphate (pH 3.0) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 6 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare 0.01N Di-sodium hydrogen phosphate solution and adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer and mix it with acetonitrile in a 65:35 (v/v) ratio. Degas the final mobile phase by sonication for 20 minutes.
-
Vilanterol Stock Solution (500 µg/mL): Accurately weigh 25 mg of Vilanterol Trifenatate and transfer it to a 50 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Internal Standard Stock Solution (500 µg/mL): Prepare a 500 µg/mL stock solution of Empagliflozin in the same manner as the Vilanterol stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions for Vilanterol by diluting the stock solution with the mobile phase.
-
Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known amounts of the Vilanterol working solutions into blank human plasma to achieve the desired concentration range (e.g., 0.25 - 10.0 µg/mL).
Plasma Sample Preparation Protocol
The sample preparation is performed using a protein precipitation method.
-
Pipette 500 µL of the plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the Internal Standard working solution.
-
Add 1 mL of Acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC system for analysis.
Caption: Workflow for Vilanterol extraction from plasma.
Method Validation and Performance
The method was validated for selectivity, linearity, accuracy, precision, and limit of quantification (LOQ) as per ICH guidelines.
Selectivity
The method demonstrated good selectivity, with no significant interference observed from endogenous plasma components at the retention times of Vilanterol and the internal standard. The retention time for Vilanterol was found to be approximately 3.3 minutes, and for Umeclidinium (a common co-analyte, indicating good separation potential) was 2.4 minutes.
Quantitative Data Summary
The quantitative performance of the method is summarized in the table below.
| Parameter | Result |
| Linearity Range (µg/mL) | 0.25 - 10.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LOQ) | 0.25 µg/mL |
| Precision (%CV) | 0.43% |
| Accuracy (% Recovery) | 99.0% - 99.3% |
Note: The reported LOQ of 0.25 µg/mL (250 ng/mL) is suitable for certain applications. However, for clinical pharmacokinetic studies where plasma concentrations are typically in the low pg/mL range, a more sensitive method such as LC-MS/MS would be required.
Overall Analytical Workflow
The complete process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Caption: High-level overview of the bioanalytical process.
Conclusion
The developed RP-HPLC method provides a simple, accurate, and precise solution for the quantification of Vilanterol in human plasma. The use of a straightforward protein precipitation protocol allows for efficient sample processing. This validated method is suitable for applications where plasma concentrations of Vilanterol are expected to fall within the validated linear range.
References
Application Notes and Protocols for Cell-Based Functional Assays for Vilanterol Acetate Potency Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol Acetate is a highly selective long-acting beta-2 adrenergic agonist (LABA) with a 24-hour duration of action, making it a key component in therapies for chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic effect is mediated through the activation of the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[4][5] Activation of the β2-AR stimulates a signaling cascade that results in the relaxation of bronchial smooth muscle.
Potency determination is a critical aspect of drug development and quality control, ensuring the consistency and efficacy of the active pharmaceutical ingredient. Cell-based functional assays are indispensable tools for quantifying the biological activity of this compound by measuring its effect on the β2-AR signaling pathway. These assays provide a biologically relevant measure of the drug's potency.
This document provides detailed protocols for two robust cell-based functional assays for determining the potency of this compound: a direct second messenger (cAMP) accumulation assay and a downstream transcriptional activation (luciferase reporter) assay.
Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway
Vilanterol binds to the β2-AR, which is primarily coupled to the stimulatory G-protein, Gs. This interaction triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Duration of Action of Vilanterol Acetate in Isolated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vilanterol Acetate is a novel long-acting β2-adrenoceptor (β2-AR) agonist with a 24-hour duration of action utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its prolonged therapeutic effect is a key feature, making the assessment of its duration of action in preclinical models crucial for understanding its pharmacological profile. These application notes provide detailed protocols for assessing the duration of action of this compound in isolated tissue preparations, a critical step in the drug development process. The methodologies described herein are based on established in vitro pharmacological studies.
The prolonged action of Vilanterol is attributed to its high affinity for the β2-AR and its unique binding kinetics.[1] The following protocols will detail methods to quantify this interaction and its functional consequences in isolated airway tissues.
Key Experimental Protocols
Three primary in vitro assays are essential for characterizing the duration of action of this compound:
-
Isolated Organ Bath Studies: To assess the functional relaxant effects and their persistence over time in airway smooth muscle.
-
Radioligand Binding Assays: To determine the affinity and dissociation kinetics of Vilanterol at the β2-adrenoceptor.
-
Cyclic AMP (cAMP) Functional Assays: To measure the second messenger response following receptor activation and its persistence.
Protocol 1: Isolated Organ Bath Studies for Functional Activity and Duration of Action
This protocol describes the methodology for evaluating the relaxant potency, efficacy, onset, and duration of action of this compound on pre-contracted isolated tracheal or bronchial tissues.
1.1. Tissue Preparation
-
Human bronchial tissue or trachea from guinea pigs can be used. Tissues should be obtained ethically and following institutional guidelines.
-
Immediately place the tissue in cold (4°C), oxygenated Krebs-Henseleit solution (composition below).
-
Dissect the trachea or bronchi into rings of 2-3 mm in width, taking care to remove adhering connective tissue and epithelium (if required for the specific study aim).
-
Suspend the rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1g for guinea pig trachea) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
Krebs-Henseleit Solution Composition (mM): NaCl (118), KCl (4.7), CaCl2 (2.5), MgSO4 (1.2), KH2PO4 (1.2), NaHCO3 (25), and glucose (11.1).
1.2. Functional Potency and Efficacy
-
Contract the tissue rings with a submaximal concentration of a spasmogen (e.g., histamine, carbachol, or potassium chloride).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxant responses until a maximal effect is observed.
-
Calculate the EC50 (potency) and Emax (maximum relaxation as a percentage of the pre-contraction) for this compound.
1.3. Onset of Action
-
After achieving a stable pre-contraction, add a single, effective concentration of this compound (e.g., EC50 concentration).
-
Record the time taken to reach 50% of the maximal relaxation for that concentration.
1.4. Duration of Action (Washout and Reassertion Protocol)
-
Incubate the pre-contracted tissue with this compound for a set period (e.g., 60 minutes).
-
Perform extensive washing of the tissue at regular intervals (e.g., every 15 minutes for 2 hours) to remove the free drug.
-
After the washout period, re-challenge the tissue with the spasmogen. The degree of relaxation that persists is indicative of the duration of action.
-
Reassertion Experiment: To further assess the duration of action, after the initial incubation and washout, an antagonist (e.g., propranolol for β2-AR) can be added to the bath to occupy the receptors. After a further incubation and washout of the antagonist, the return of the agonist-induced relaxation is measured. Vilanterol has demonstrated reassertion activity comparable to salmeterol and indacaterol.[1]
Protocol 2: Radioligand Binding Assays for Receptor Affinity and Kinetics
This protocol details the determination of this compound's binding affinity (Ki) and dissociation rate from β2-adrenoceptors in isolated lung membrane preparations.
2.1. Membrane Preparation
-
Homogenize human or animal lung tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
2.2. Competition Binding Assay (for Affinity - Ki)
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) with the lung membrane preparation.
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
2.3. Dissociation Kinetics Assay
-
Incubate the lung membrane preparation with a saturating concentration of the radioligand to allow for receptor-ligand complex formation.
-
Initiate the dissociation by adding a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to prevent re-binding of the radioligand.
-
At various time points, filter aliquots of the incubation mixture and measure the remaining bound radioactivity.
-
The rate of decrease in radioactivity over time reflects the dissociation rate constant (koff).
Protocol 3: Cyclic AMP (cAMP) Functional Assay
This protocol measures the ability of this compound to stimulate the production of the second messenger cAMP in airway smooth muscle cells, providing a measure of its functional agonism.
3.1. Cell Culture
-
Culture human airway smooth muscle cells (HASMCs) in an appropriate growth medium until confluent.
-
Seed the cells into 24- or 96-well plates and grow to near confluence.
3.2. cAMP Accumulation Assay
-
Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the cells and incubate for a specified time at 37°C.
-
Terminate the reaction by lysing the cells.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Determine the EC50 and Emax for cAMP accumulation. Vilanterol has been shown to induce a concentration-dependent increase in cAMP production in HASMCs.[2]
3.3. Persistence of cAMP Signal
-
Stimulate the cells with this compound for a defined period.
-
Wash the cells extensively to remove the agonist.
-
At various time points after washing, lyse the cells and measure the intracellular cAMP levels to determine the persistence of the signal.
Data Presentation
The quantitative data obtained from these protocols should be summarized in tables for clear comparison of this compound's properties with other long-acting β2-agonists.
Table 1: β2-Adrenoceptor Binding Affinity (Ki) of Vilanterol and Other LABAs
| Compound | Tissue/Cell Source | Radioligand | Ki (nM) | Reference |
| Vilanterol | Human Lung | [3H]-CGP12177 | 0.24 | Slack et al., 2013[1] |
| Salmeterol | Human Lung | [3H]-CGP12177 | 0.29 | Slack et al., 2013 |
| Formoterol | Human Lung | [3H]-CGP12177 | 1.1 | Slack et al., 2013 |
| Indacaterol | Human Lung | [3H]-CGP12177 | 1.6 | Slack et al., 2013 |
| Olodaterol | Human Lung | [3H]-CGP12177 | 0.59 | Slack et al., 2013 |
Table 2: Functional Potency (EC50) and Intrinsic Efficacy of Vilanterol and Other LABAs in Guinea Pig Trachea
| Compound | Parameter | Value | Reference |
| Vilanterol | pEC50 (-log M) | 9.0 | Slack et al., 2013 |
| Intrinsic Efficacy (%) | 90 | Slack et al., 2013 | |
| Salmeterol | pEC50 (-log M) | 8.2 | Slack et al., 2013 |
| Intrinsic Efficacy (%) | 66 | Slack et al., 2013 | |
| Formoterol | pEC50 (-log M) | 8.8 | Slack et al., 2013 |
| Intrinsic Efficacy (%) | 99 | Slack et al., 2013 | |
| Indacaterol | pEC50 (-log M) | 8.5 | Slack et al., 2013 |
| Intrinsic Efficacy (%) | 93 | Slack et al., 2013 |
Table 3: Onset and Duration of Action of Vilanterol in Isolated Human Bronchus
| Compound | Onset of Action (t½ max relaxation, min) | Duration of Action (Time to 50% recovery after washout, min) | Reference |
| Vilanterol | 5.2 | >1320 (significant bronchodilation at 22h) | Slack et al., 2013 |
| Salmeterol | 11.8 | >1320 | Slack et al., 2013 |
| Formoterol | 2.3 | 240 | Slack et al., 2013 |
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in these protocols.
References
Application Notes and Protocols for the Research Use of Vilanterol Acetate and Fluticasone Furoate Combination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combined use of Vilanterol Acetate (VI) and Fluticasone Furoate (FF) in research, particularly for studies related to asthma and Chronic Obstructive Pulmonary Disease (COPD). This document details their mechanism of action, provides protocols for key in vitro and in vivo experiments, and presents quantitative data from relevant studies.
Introduction
This compound is a selective long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action, while fluticasone furoate is an inhaled corticosteroid (ICS) with potent anti-inflammatory properties.[1][2] The combination of VI and FF, delivered via a dry powder inhaler, is a once-daily therapy for the management of asthma and COPD.[3] This combination therapy aims to leverage the complementary mechanisms of bronchodilation and anti-inflammation to improve lung function and reduce exacerbations in patients with obstructive airway diseases.[4]
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of the vilanterol and fluticasone furoate combination stems from the distinct yet complementary actions of each component.
-
Vilanterol (VI): As a LABA, vilanterol binds to the β2-adrenoceptor on airway smooth muscle cells.[5] This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation. Vilanterol exhibits a rapid onset and a prolonged duration of action.
-
Fluticasone Furoate (FF): As an ICS, fluticasone furoate exerts potent anti-inflammatory effects. It binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus, where it regulates the expression of various genes. This regulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins, ultimately reducing airway inflammation and hyper-responsiveness.
Synergistic Interaction: Pre-clinical and clinical studies suggest a synergistic interaction between LABAs and ICSs. LABAs may enhance the nuclear translocation of the GR, thereby potentiating the anti-inflammatory effects of the corticosteroid.
Signaling Pathway Diagram
Caption: Signaling pathway of Vilanterol and Fluticasone Furoate.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from research studies investigating the combination of vilanterol and fluticasone furoate.
Table 1: Preclinical Receptor Binding and Functional Activity
| Parameter | Vilanterol (VI) | Fluticasone Furoate (FF) | Reference(s) |
| Receptor Affinity | |||
| β2-Adrenoceptor (pKi) | 9.2 ± 0.1 | N/A | |
| Glucocorticoid Receptor (RRA vs. Dexamethasone) | N/A | 2989 ± 135 | |
| Functional Activity | |||
| cAMP Accumulation (pEC50) | 8.6 ± 0.1 | N/A | |
| NF-κB Inhibition (pIC50) | N/A | 10.9 ± 0.1 | |
| TNF-α Release Inhibition (pIC50) | N/A | 11.1 ± 0.1 |
N/A: Not Applicable; RRA: Relative Receptor Affinity
Table 2: Clinical Efficacy in Asthma (12-week study)
| Outcome Measure | Placebo | FF 100 µg | FF/VI 100/25 µg | Reference(s) |
| Change from baseline in trough FEV1 (mL) | +196 | +136 | +172 | |
| Change from baseline in weighted mean FEV1 (0-24h) (mL) | +212 | +186 | +302 | |
| Rescue-free 24-hour periods (%) | - | 8.7% greater than placebo | 19.3% greater than placebo |
FEV1: Forced Expiratory Volume in 1 second
Table 3: Clinical Efficacy in COPD (24-week study)
| Outcome Measure | Placebo | VI 25 µg | FF 100 µg | FF/VI 100/25 µg | Reference(s) |
| Change from baseline in trough FEV1 (mL) | - | +98 | - | +110 | |
| Reduction in moderate/severe exacerbations vs. VI alone | N/A | N/A | N/A | 42% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This protocol determines the binding affinity of vilanterol for the β2-adrenoceptor.
Experimental Workflow:
Caption: Workflow for β2-Adrenoceptor Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) and a range of concentrations of vilanterol.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the vilanterol concentration. Determine the IC50 value (the concentration of vilanterol that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
This protocol assesses the binding affinity of fluticasone furoate to the glucocorticoid receptor.
Experimental Workflow:
Caption: Workflow for Glucocorticoid Receptor Binding Assay.
Protocol:
-
Cytosol Preparation: Prepare a cytosolic fraction from human lung tissue or a suitable cell line expressing the glucocorticoid receptor.
-
Incubation: Incubate the cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) in the presence of varying concentrations of fluticasone furoate or a reference compound (e.g., dexamethasone).
-
Equilibration: Incubate the mixture at 0-4°C for 18-20 hours to allow binding to reach equilibrium.
-
Separation: Add a charcoal-dextran suspension to adsorb unbound steroid.
-
Centrifugation: Centrifuge the samples to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant, which represents the bound radioligand.
-
Data Analysis: Calculate the relative receptor affinity (RRA) of fluticasone furoate by comparing its IC50 value to that of dexamethasone.
This assay measures the ability of vilanterol to stimulate cAMP production in cells.
Protocol:
-
Cell Culture: Culture cells expressing the β2-adrenoceptor (e.g., CHO-K1 cells) to confluence in appropriate culture plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of vilanterol to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the vilanterol concentration and determine the EC50 value (the concentration of vilanterol that produces 50% of the maximal response).
This protocol assesses the ability of fluticasone furoate, alone or in combination with vilanterol, to inhibit the release of pro-inflammatory cytokines from immune or epithelial cells.
Protocol:
-
Cell Culture: Culture human bronchial epithelial cells or peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Treatment: Co-incubate the stimulated cells with varying concentrations of fluticasone furoate, vilanterol, or their combination.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants using ELISA or a multiplex immunoassay.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each treatment condition compared to the stimulated control. Determine the IC50 values for each compound and assess for synergistic effects of the combination.
In Vivo Animal Models
This model is used to evaluate the efficacy of the drug combination in a model of allergic asthma.
Experimental Workflow:
Caption: Workflow for Allergen-Induced Airway Inflammation Model.
Protocol:
-
Sensitization: Sensitize animals (e.g., BALB/c mice) by intraperitoneal injection of an allergen (e.g., ovalbumin) mixed with an adjuvant (e.g., alum).
-
Challenge: After a period of time, challenge the sensitized animals with an aerosolized solution of the same allergen.
-
Drug Administration: Administer fluticasone furoate, vilanterol, their combination, or vehicle to the animals via inhalation or another appropriate route before or after the allergen challenge.
-
Airway Hyperresponsiveness (AHR) Measurement: 24-48 hours after the final challenge, measure AHR to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a bronchoalveolar lavage to collect BAL fluid.
-
BAL Fluid Analysis: Determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid. Measure cytokine levels in the BAL fluid by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.
This model is used to investigate the anti-inflammatory effects of the drug combination in a model relevant to COPD exacerbations.
Protocol:
-
LPS Instillation: Anesthetize animals (e.g., C57BL/6 mice) and instill a solution of LPS intranasally or intratracheally to induce lung inflammation.
-
Drug Administration: Administer fluticasone furoate, vilanterol, their combination, or vehicle before or after LPS instillation.
-
BAL Fluid Collection and Analysis: At a specified time point after LPS challenge (e.g., 24 hours), collect and analyze BAL fluid for total and differential cell counts, with a focus on neutrophils. Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).
-
Lung Histology: Process lung tissue for histological examination to assess neutrophil infiltration into the lung parenchyma.
Conclusion
The combination of this compound and Fluticasone Furoate offers a dual approach to managing obstructive airway diseases by providing both bronchodilation and anti-inflammatory effects. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of preclinical and clinical studies to further elucidate the therapeutic potential and mechanisms of action of this combination therapy. Adherence to detailed and validated experimental protocols is crucial for obtaining reliable and reproducible results in drug development and respiratory research.
References
- 1. Anti-inflammatory duration of action of fluticasone furoate/vilanterol trifenatate in asthma: a cross-over randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluticasone furoate/vilanterol: a review of its use in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluticasone furoate/vilanterol combination for the treatment of COPD and asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilanterol and fluticasone furoate for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Vilanterol Trifenatate Powder for Inhalation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of Vilanterol Trifenatate powder intended for inhalation. Vilanterol Trifenatate is a long-acting beta2-adrenergic agonist (LABA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its efficacy and safety are critically dependent on its physicochemical properties and aerodynamic performance when delivered as a dry powder inhaler (DPI).
Physicochemical Characterization
A thorough understanding of the solid-state properties of Vilanterol Trifenatate is crucial for formulation development, stability, and manufacturing control.
Solid-State Characterization
Vilanterol Trifenatate can exist in different solid forms, such as crystalline polymorphs and an amorphous form.[1] These forms can exhibit different physical and chemical properties, including solubility, stability, and hygroscopicity, which can impact the performance of the final drug product.
1.1.1. X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying the crystalline phase of an active pharmaceutical ingredient (API) and detecting polymorphism. Each crystalline form produces a unique diffraction pattern.
Protocol: X-Ray Powder Diffraction (XRPD) Analysis
Objective: To identify the crystalline form of Vilanterol Trifenatate and assess its purity.
Materials:
-
Vilanterol Trifenatate powder sample
-
XRPD sample holder (e.g., zero background sample holder)
-
Mortar and pestle (if particle size reduction is needed)
Instrumentation:
-
X-ray diffractometer with a copper (Cu) Kα radiation source.
Procedure:
-
Sample Preparation: Gently grind the Vilanterol Trifenatate powder using a mortar and pestle to ensure a random orientation of crystals.[2] Care should be taken to avoid excessive grinding, which could induce amorphization.
-
Sample Mounting: Pack the powdered sample into the XRPD sample holder, ensuring a flat and even surface.
-
Instrument Setup and Data Collection:
-
Set the X-ray source to Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 3° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/minute.
-
-
Data Analysis:
-
Process the collected diffraction data to identify the angular positions (2θ) and intensities of the diffraction peaks.
-
Compare the obtained XRPD pattern with reference patterns of known polymorphs of Vilanterol Trifenatate. Crystalline Form I of Vilanterol Trifenatate is a known stable form. New crystalline forms would exhibit different characteristic diffraction angles.[3][4]
-
1.1.2. Vibrational Spectroscopy (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are sensitive to changes in the solid-state structure and can be used to differentiate between polymorphs and identify the amorphous state.[5]
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Objective: To obtain the infrared spectrum of Vilanterol Trifenatate for identification and solid-state characterization.
Materials:
-
Vilanterol Trifenatate powder sample
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1-2 mg of the Vilanterol Trifenatate sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and press it under high pressure to form a transparent pellet.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the sample holder of the spectrometer and collect the sample spectrum.
-
Data Collection and Analysis:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups of Vilanterol Trifenatate. Compare the spectrum to a reference spectrum if available.
-
Protocol: Raman Spectroscopy Analysis
Objective: To obtain the Raman spectrum of Vilanterol Trifenatate for identification and solid-state characterization.
Materials:
-
Vilanterol Trifenatate powder sample
-
Microscope slide or other suitable sample holder
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 785 nm).
Procedure:
-
Sample Preparation: Place a small amount of the Vilanterol Trifenatate powder onto a microscope slide.
-
Instrument Setup:
-
Focus the laser onto the sample.
-
Set the laser power to a level that does not cause sample degradation.
-
Select an appropriate acquisition time and number of accumulations.
-
-
Data Collection and Analysis:
-
Collect the Raman spectrum over a relevant spectral range (e.g., 200 to 2000 cm⁻¹).
-
Identify the characteristic Raman scattering peaks for Vilanterol Trifenatate and compare them with reference spectra of different solid forms.
-
1.1.3. Dynamic Vapor Sorption (DVS)
DVS measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This technique is crucial for assessing the hygroscopicity of Vilanterol Trifenatate powder, which can affect its physical stability, flowability, and aerosol performance.
Protocol: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption and desorption properties of Vilanterol Trifenatate powder.
Materials:
-
Vilanterol Trifenatate powder sample (typically 5-10 mg)
Instrumentation:
-
Dynamic Vapor Sorption analyzer
Procedure:
-
Sample Preparation: Place a precisely weighed amount of the sample into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Sorption/Desorption Isotherm:
-
Expose the sample to a series of increasing RH steps (e.g., 0% to 90% RH in 10% increments).
-
At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., 0.002% per minute).
-
Once the maximum RH is reached, perform a desorption cycle by decreasing the RH in the same steps back to 0%.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.
-
Analyze the isotherm to determine the extent of water uptake, the presence of hysteresis, and any critical humidity points that may induce physical changes.
-
| Analytical Technique | Parameter Measured | Typical Instrumentation | Sample Amount | Key Information Obtained |
| X-Ray Powder Diffraction (XRPD) | Diffraction pattern | X-ray diffractometer | 10-50 mg | Crystalline form identification, polymorphism, degree of crystallinity. |
| FTIR Spectroscopy | Infrared absorption | FTIR spectrometer | 1-2 mg | Molecular structure confirmation, functional group identification, solid-state form differentiation. |
| Raman Spectroscopy | Raman scattering | Raman spectrometer | < 1 mg | Molecular structure, polymorphism, crystallinity. |
| Dynamic Vapor Sorption (DVS) | Mass change with humidity | DVS analyzer | 5-10 mg | Hygroscopicity, moisture-induced phase transitions, physical stability. |
Particle Size and Morphology
The particle size distribution and morphology of Vilanterol Trifenatate powder are critical quality attributes that directly influence its aerosolization and deposition in the lungs.
Particle Size Distribution
Laser diffraction is a widely used technique for measuring the particle size distribution of powders.
Protocol: Particle Size Distribution by Laser Diffraction
Objective: To determine the particle size distribution of Vilanterol Trifenatate powder.
Materials:
-
Vilanterol Trifenatate powder sample
Instrumentation:
-
Laser diffraction particle size analyzer with a dry powder dispersion unit.
Procedure:
-
Sample Dispersion: Disperse the powder sample in a stream of air using the dry powder dispersion unit. Optimize the dispersion pressure to ensure adequate de-agglomeration without causing particle fracture.
-
Measurement: Measure the angular scattering of a laser beam that passes through the dispersed particles.
-
Data Analysis:
-
Use an appropriate optical model (e.g., Mie theory) to calculate the particle size distribution from the scattering pattern.
-
Report the volume-based particle size distribution parameters, such as D10, D50 (median particle size), and D90, and the span of the distribution ((D90-D10)/D50).
-
Particle Morphology
Scanning Electron Microscopy (SEM) is used to visualize the shape, surface texture, and size of the individual particles.
Protocol: Particle Morphology by Scanning Electron Microscopy (SEM)
Objective: To visually inspect the morphology of Vilanterol Trifenatate particles.
Materials:
-
Vilanterol Trifenatate powder sample
-
SEM stub with double-sided carbon tape
-
Sputter coater with a conductive material (e.g., gold or palladium)
Instrumentation:
-
Scanning Electron Microscope
Procedure:
-
Sample Preparation:
-
Mount a small amount of the powder onto the SEM stub.
-
Gently remove excess powder to obtain a monolayer of particles.
-
Sputter-coat the sample with a thin layer of a conductive material to prevent charging under the electron beam.
-
-
Imaging:
-
Place the prepared stub into the SEM chamber.
-
Acquire images at various magnifications to observe the overall particle morphology, surface characteristics, and the presence of agglomerates.
-
| Analytical Technique | Parameter Measured | Typical Instrumentation | Key Information Obtained |
| Laser Diffraction | Particle size distribution | Laser diffraction particle size analyzer | D10, D50, D90, and span of the distribution. |
| Scanning Electron Microscopy (SEM) | Particle morphology | Scanning Electron Microscope | Particle shape, surface texture, and degree of agglomeration. |
Assay and Impurity Profiling
Chromatographic techniques are essential for quantifying the amount of Vilanterol Trifenatate in the powder formulation and for detecting and quantifying any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for the assay and impurity analysis of Vilanterol Trifenatate.
Protocol: Assay of Vilanterol Trifenatate by RP-HPLC
Objective: To determine the content of Vilanterol Trifenatate in a powder for inhalation.
Materials:
-
Vilanterol Trifenatate powder sample
-
Vilanterol Trifenatate reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Buffer salts (e.g., phosphate buffer)
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Sonicator
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the validated method. A common mobile phase for Vilanterol Trifenatate analysis consists of a mixture of a buffer solution and an organic solvent.
-
Standard Solution Preparation: Accurately weigh a known amount of Vilanterol Trifenatate reference standard and dissolve it in a suitable diluent to prepare a standard solution of known concentration.
-
Sample Solution Preparation: Accurately weigh a portion of the powder for inhalation containing a known amount of Vilanterol Trifenatate and dissolve it in the same diluent as the standard solution. Sonication may be required to ensure complete dissolution.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection Wavelength: Vilanterol Trifenatate has a UV absorbance maximum around 220-230 nm.
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time, peak area, and tailing factor).
-
Inject the sample solution.
-
-
Calculation:
-
Calculate the amount of Vilanterol Trifenatate in the sample by comparing the peak area of the sample solution with that of the standard solution.
-
| HPLC Method Parameters for Vilanterol Trifenatate Analysis | Example Conditions |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Aerodynamic Performance Characterization
The in-vitro aerodynamic performance of the Vilanterol Trifenatate DPI is a critical predictor of its in-vivo lung deposition. Cascade impaction is the gold standard for this assessment.
Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
The Next Generation Impactor (NGI) is a commonly used cascade impactor for determining the APSD of inhaled products.
Protocol: Aerodynamic Particle Size Distribution by Next Generation Impactor (NGI)
Objective: To determine the aerodynamic particle size distribution of Vilanterol Trifenatate delivered from a DPI.
Instrumentation:
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
DPI device actuator
-
HPLC system for drug quantification
Procedure:
-
NGI Preparation:
-
Coat the NGI collection cups with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Assemble the NGI and connect it to a vacuum pump through a flow meter.
-
-
Flow Rate Calibration: Set the airflow rate through the NGI to a clinically relevant value (e.g., 60 L/min).
-
DPI Actuation:
-
Load the DPI with a dose of Vilanterol Trifenatate powder.
-
Connect the DPI to the NGI inlet via a mouthpiece adapter.
-
Actuate the DPI while drawing air through the NGI for a specified duration (to achieve a total air volume of 4 L).
-
-
Drug Recovery:
-
Disassemble the NGI and carefully rinse each component (mouthpiece adapter, induction port, pre-separator, and each collection cup) with a known volume of a suitable solvent to recover the deposited drug.
-
-
Quantification:
-
Analyze the amount of Vilanterol Trifenatate in each rinse solution using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each stage of the NGI.
-
Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF). The FPF is the fraction of the emitted dose with an aerodynamic diameter less than 5 µm.
-
| Aerodynamic Performance Parameter | Description | Significance |
| Emitted Dose (ED) | The total mass of drug exiting the inhaler. | Indicates the efficiency of dose delivery from the device. |
| Mass Median Aerodynamic Diameter (MMAD) | The diameter at which 50% of the particle mass is contained in larger particles and 50% in smaller particles. | A key predictor of where in the respiratory tract the particles will deposit. |
| Geometric Standard Deviation (GSD) | A measure of the spread of the aerodynamic particle size distribution. | A smaller GSD indicates a more uniform particle size. |
| Fine Particle Fraction (FPF) | The percentage of the emitted dose with an aerodynamic diameter less than 5 µm. | Represents the fraction of the dose that is likely to reach the deep lung. |
Diagrams
Caption: Vilanterol signaling pathway leading to bronchodilation.
Caption: Experimental workflow for DPI characterization.
References
- 1. US20200165190A1 - Amorphous Form of Vilanterol Trifenatate and Processes for the Preparation Thereof - Google Patents [patents.google.com]
- 2. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 3. US20200148626A1 - New Crystalline Forms of Vilanterol Trifenatate and Processes for Their Preparation - Google Patents [patents.google.com]
- 4. WO2019016511A2 - New crystalline forms of vilanterol trifenatate and processes for their preparation - Google Patents [patents.google.com]
- 5. Preparation of amorphous form of vilanterol trifenatate for the treatment of asthma and chronic obstructive pulmonary disease | Hovione [hovione.com]
Methodologies for Studying the Metabolism of Vilanterol Acetate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol acetate, a long-acting beta-2 adrenergic agonist (LABA), is a critical component of combination therapies for chronic obstructive pulmonary disease (COPD) and asthma. A thorough understanding of its metabolic fate is paramount for predicting drug-drug interactions, assessing safety, and optimizing therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for studying the in vitro metabolism of Vilanterol, focusing on the identification of metabolic pathways, characterization of involved enzymes, and determination of metabolic stability.
Vilanterol undergoes extensive first-pass metabolism, with O-dealkylation being the principal metabolic pathway.[1][2][3] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its biotransformation.[4][5] The resulting metabolites exhibit significantly reduced pharmacological activity compared to the parent compound.
This document outlines methodologies using common in vitro systems such as human liver microsomes (HLM) and recombinant human CYP enzymes to investigate these metabolic processes.
Key Metabolic Pathways and Enzymes
The primary metabolic pathway for Vilanterol is O-dealkylation , catalyzed predominantly by CYP3A4 . Other minor pathways may exist, but O-dealkylation accounts for the majority of its metabolic clearance. The metabolites, such as GSK932009 and GW630200, are pharmacologically less active.
Data Presentation: In Vitro Metabolic Parameters of Vilanterol
The following tables summarize hypothetical quantitative data for Vilanterol's in vitro metabolism. These values are illustrative and should be determined experimentally for specific research purposes.
Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for Vilanterol O-Dealkylation in Human Liver Microsomes and Recombinant CYP3A4
| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) |
| Human Liver Microsomes (Pooled) | 150 | 5 | 30 |
| Recombinant Human CYP3A4 | 250 | 4.5 | 55.6 |
Table 2: Illustrative Metabolic Stability of Vilanterol in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-Life (t½) (min) | 23.1 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 30 |
Table 3: Example of Relative Contribution of CYP Isoforms to Vilanterol Metabolism
| CYP Isoform | Relative Contribution (%) |
| CYP3A4 | > 90% |
| Other CYPs (e.g., CYP2D6) | < 10% |
Experimental Protocols
Protocol 1: Determination of Vilanterol Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life and intrinsic clearance of Vilanterol in HLM.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Vilanterol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and Vilanterol (final concentration typically 1 µM).
-
Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of cold ACN containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Vilanterol concentration at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Vilanterol remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Protocol 2: Identification of Human CYP450 Isoforms Involved in Vilanterol Metabolism
Objective: To identify the specific CYP isoforms responsible for Vilanterol metabolism using recombinant human CYP enzymes and chemical inhibitors.
Part A: Recombinant Human CYP Enzymes
Materials:
-
This compound
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc., co-expressed with cytochrome P450 reductase)
-
Control insect cell microsomes (without CYP expression)
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting HLM with individual recombinant CYP isoforms (typically at a concentration of 10-50 pmol/mL).
-
Incubate Vilanterol with each CYP isoform and the control microsomes.
-
Analyze the formation of Vilanterol metabolites (e.g., O-dealkylated Vilanterol) or the depletion of the parent compound.
-
Compare the metabolic activity across the different CYP isoforms to identify those capable of metabolizing Vilanterol.
Part B: Chemical Inhibition in HLM
Materials:
-
Specific chemical inhibitors for CYP isoforms (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).
-
All other materials as listed in Protocol 1.
Procedure:
-
Follow the general procedure outlined in Protocol 1 for the metabolic stability assay.
-
In separate wells, pre-incubate the HLM with a selective CYP inhibitor for a specified time before adding Vilanterol.
-
Initiate the reaction with NADPH and monitor the metabolism of Vilanterol.
-
Compare the rate of Vilanterol metabolism in the presence and absence of the inhibitor.
-
A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Visualizations
Caption: Experimental workflow for Vilanterol metabolic stability assay.
Caption: Primary metabolic pathway of Vilanterol.
Caption: Vilanterol's signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilanterol Acetate for In Vitro Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Vilanterol Acetate in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is cell-type and assay-dependent. However, a good starting point for functional assays, such as cAMP production in human airway smooth muscle cells, is a concentration range of 10⁻¹² M to 10⁻⁶ M.[1] It is highly recommended to perform a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for your specific cell line and experimental conditions.
Q2: How should I dissolve this compound for cell culture experiments?
A2: Vilanterol Trifenatate is soluble in DMSO.[2][3][4][5] Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is the stability of this compound in cell culture medium?
A3: While specific stability data for this compound in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Long-term storage of diluted this compound in aqueous-based culture media is not recommended due to potential degradation. Factors such as temperature, pH, and light exposure can affect the stability of compounds in solution.
Q4: Which cell lines are suitable for in vitro studies with this compound?
A4: this compound is a β₂-adrenoceptor agonist, making it suitable for cell lines that endogenously express the β₂-adrenergic receptor. Commonly used cell types include:
-
Human Bronchial Smooth Muscle Cells (BSMCs)
-
Human Airway Epithelial Cells (e.g., BEAS-2B)
-
Chinese Hamster Ovary (CHO) cells recombinantly expressing the human β₂-adrenoceptor.
The choice of cell line should align with the specific research question.
Troubleshooting Guides
Issue 1: Low or No Cellular Response to this compound
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 10⁻¹² M to 10⁻³ M) to determine the optimal effective concentration for your specific cell line and assay. |
| Cell Line Does Not Express Sufficient β₂-Adrenoceptors | Confirm β₂-adrenoceptor expression in your cell line using techniques like RT-qPCR, Western blotting, or flow cytometry. Consider using a cell line with known high expression or a recombinant cell line. |
| This compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium. Serum starvation for a few hours before the experiment can sometimes enhance the cellular response. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells with a low passage number for consistent results. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Suggested Solution |
| Non-Specific Binding | Ensure the final DMSO concentration is minimal and consistent across all wells, including controls. |
| Off-Target Activation | To confirm the observed effect is mediated by the β₂-adrenoceptor, use a specific β₂-adrenoceptor antagonist (e.g., ICI 118,551) as a negative control. A reduction in the response in the presence of the antagonist would confirm specificity. |
| Cytotoxicity at High Concentrations | High concentrations of this compound may induce cytotoxicity, leading to confounding results. Perform a cell viability assay (e.g., MTT, MTS, or LDH assay) in parallel to your functional assay to identify the cytotoxic concentration range. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Standardize cell culture conditions, including media composition, serum batch, cell density at seeding, and passage number. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Ensure thorough mixing of all solutions. |
| Plate Edge Effects | To minimize edge effects in plate-based assays, avoid using the outer wells or fill them with sterile PBS or medium. |
| Instrument Variability | Ensure the plate reader or other detection instruments are properly calibrated and maintained. |
Data Presentation
Table 1: Effective Concentrations of this compound in Different In Vitro Assays
| Cell Line | Assay | Effective Concentration (EC₅₀) | Reference |
| CHO cells (expressing human β₂-AR) | cAMP Accumulation | pEC₅₀ = 9.4 | |
| Human Airway Smooth Muscle Cells | cAMP Production | 10⁻¹² M - 10⁻⁶ M (Range) | |
| Guinea Pig Trachea Strips | Inhibition of Contraction | EC₉₀ = 30 µM (nebulizer conc.) |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: cAMP Accumulation Assay
-
Cell Seeding: Seed cells expressing the β₂-adrenoceptor in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). Include a vehicle control and a positive control (e.g., Forskolin).
-
Treatment: Add the prepared compound dilutions to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Troubleshooting low solubility of Vilanterol Acetate in aqueous buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Vilanterol in aqueous buffers.
A Note on Vilanterol Salt Form
It is important to clarify that the commercially available and most studied form of Vilanterol is Vilanterol Trifenatate . While the query mentions "Vilanterol Acetate," the vast majority of published data refers to the trifenatate salt. This guide will focus on Vilanterol Trifenatate. Should you be working with a different salt form, such as the acetate, its solubility properties may differ.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of Vilanterol Trifenatate that contribute to its low aqueous solubility?
Vilanterol Trifenatate is classified as a poorly soluble compound.[1][2] Its low solubility in aqueous media is attributed to its chemical structure, which results in a high LogP and a molecular structure that is not readily hydrated.
Table 1: Physicochemical Properties of Vilanterol Trifenatate
| Property | Value | Source(s) |
| Water Solubility | Practically insoluble or insoluble (<3.9 mg/mL) | [1] |
| Solubility in Organic Solvents | Slightly soluble in methanol, ethanol, acetonitrile, and propan-2-ol. Soluble in DMSO. | |
| pKa (Strongest Acidic) | 10.12 | |
| pKa (Strongest Basic) | 9.4 | |
| LogP | 3.39 - 9.10 | |
| Molecular Weight | 774.77 g/mol |
Q2: I am observing precipitation or incomplete dissolution of Vilanterol Trifenatate in my aqueous buffer. What are the initial troubleshooting steps?
Low solubility in aqueous buffers is a known challenge with Vilanterol Trifenatate. Here is a systematic approach to troubleshoot this issue:
References
Refinement of Vilanterol Acetate dosage in animal inhalation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting animal inhalation studies with Vilanterol Acetate (VA).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vivo inhalation experiments with this compound.
Q1: We are observing high variability in the delivered dose between animals in the same exposure group. What are the potential causes and solutions?
A: High inter-animal variability in dose delivery is a common challenge in nose-only inhalation studies. Several factors can contribute to this issue:
-
Uneven Aerosol Distribution in the Chamber: The design of the inhalation chamber can lead to non-uniform aerosol concentration across the exposure ports.
-
Troubleshooting:
-
Ensure the total volume of the test animals does not exceed 5% of the chamber volume to maintain a stable atmosphere.[1]
-
Verify that the airflow rate is sufficient to ensure homogenous conditions throughout the chamber.
-
Experimentally validate port-to-port aerosol concentration uniformity using a particle size analyzer before initiating animal studies. Sampling variability between ports should ideally be within 10%.
-
-
-
Animal-Related Factors:
-
Breathing Patterns: Anesthetized or stressed animals may have altered breathing patterns, leading to inconsistent inhalation volumes. Rodents are obligate nose breathers, a factor that can influence particle deposition.[2]
-
Restraint Stress: Improper restraint can cause stress, affecting the animal's respiratory rate and tidal volume.
-
Troubleshooting:
-
Acclimatize animals to the restraint tubes before the actual exposure to reduce stress.
-
Monitor respiratory parameters during exposure if possible.
-
Ensure the restraint tubes are appropriately sized for the animals to prevent excessive movement or compression.
-
-
Q2: Our study shows minimal lung deposition of this compound despite achieving the target aerosol concentration in the chamber. Why might this be happening?
A: Low lung deposition can be attributed to several factors related to the aerosol properties and the animal model:
-
Inappropriate Particle Size: For deep lung deposition in rodents, the mass median aerodynamic diameter (MMAD) of the aerosol particles should be in the respirable range (typically 1-3 µm). Particles larger than this are often filtered out in the nasal passages of rodents.
-
Troubleshooting:
-
Characterize the particle size distribution of your aerosol using an impactor or a similar device.
-
Adjust the aerosol generation parameters (e.g., pressure, solution concentration) to achieve the optimal particle size.
-
-
-
Species-Specific Respiratory Anatomy: Rodents have a more complex nasal turbinate structure compared to humans, which is highly efficient at filtering inhaled particles.[2]
-
Troubleshooting:
-
Be aware that a significant portion of the inhaled aerosol will be deposited in the nasopharyngeal region and subsequently swallowed. Account for this in your dose calculations and when interpreting bioavailability data.
-
Consider the use of mathematical models to estimate regional deposition in the respiratory tract.
-
-
Q3: We are observing unexpected toxicity or off-target effects at doses we believed to be safe based on the literature. What could be the reason?
A: Discrepancies in toxicity can arise from differences in the actual delivered dose versus the calculated nominal dose, as well as the specific formulation used.
-
Inaccurate Dose Calculation: The nominal dose (calculated based on aerosol concentration and exposure duration) may not reflect the actual deposited dose in the lungs.
-
Troubleshooting:
-
Refine your dose calculations to estimate the pulmonary deposited dose. For regulatory submissions to the FDA, a default lung deposition fraction of 10% is often assumed for rodents.[3]
-
The formula for estimating the pulmonary deposited dose is: Deposited Dose (mg/kg) = (Aerosol Concentration (mg/L) * Respiratory Minute Volume (L/min) * Exposure Duration (min) * Deposition Fraction) / Body Weight (kg)
-
-
-
Formulation Effects: The excipients used in the formulation can influence the aerosol properties and may have their own toxicological effects.
-
Troubleshooting:
-
Conduct a vehicle-only control group to assess the effects of the formulation excipients.
-
Ensure the formulation is stable during aerosolization and does not degrade into more toxic compounds.
-
-
Q4: How do we establish a No-Observed-Adverse-Effect-Level (NOAEL) for this compound in our inhalation study?
A: Establishing a NOAEL requires a study design with multiple dose groups and a comprehensive evaluation of potential toxicological endpoints.
-
Study Design:
-
Include a control group (vehicle) and at least three dose levels of this compound.
-
The highest dose should induce some level of toxicity, while the lowest dose should ideally show no adverse effects.
-
-
Endpoint Evaluation:
-
Monitor for clinical signs of toxicity, changes in body weight, and food consumption.
-
Conduct detailed histopathological examination of the respiratory tract and other potential target organs. For β2-agonists like vilanterol, pay close attention to the heart, female reproductive tract, and pituitary gland.[3]
-
Include clinical pathology (hematology and clinical chemistry) and, if relevant, bronchoalveolar lavage fluid (BALF) analysis.
-
-
Data Interpretation: The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.
Data Presentation
The following tables summarize quantitative data from preclinical inhalation studies with this compound.
Table 1: this compound Dosage in Non-Clinical Inhalation Toxicity Studies
| Species | Study Duration | Dosage (mcg/kg/day) | Key Findings | Reference |
| Mouse | 2 years | Up to 29,500 | Increased incidence of tubulostromal adenomas in the ovaries. | |
| Rat | 13 weeks | Not specified | No significant toxicological interactions when combined with fluticasone furoate. | |
| Rat | 2 years | Up to 657 | Dose-dependent decreased latency for pituitary neoplasms; increased incidence of leiomyomas in the mesovarian ligaments in females. | |
| Wistar Rat | Repeated Dose | 12.5, 25, 50 (as part of a fixed-dose combination with glycopyrronium) | The fixed-dose combination was well-tolerated with no significant clinical signs of toxicity. The NOAEL was established at 25 + 50 mcg/kg/day (glycopyrronium + vilanterol). | |
| Dog | 39 weeks | Not specified | Target organs of toxicity included the upper airways, lung, heart, liver, and testes. |
Table 2: this compound Dosage in Reproductive and Developmental Inhalation Toxicity Studies
| Species | Route | Dosage (mcg/kg/day) | Key Findings | Reference |
| Rat | Inhalation | Up to 33,700 | No teratogenic effects. | |
| Rabbit | Inhalation | Up to 591 | No teratogenic effects. | |
| Rabbit | Inhalation or Subcutaneous | 5,740 or 300 | Fetal skeletal variations (decreased or absent ossification in cervical vertebral centrum and metacarpals). |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound animal inhalation studies.
Protocol 1: Aerosol Generation and Characterization
-
Formulation Preparation:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline, water for injection with solubilizing agents).
-
Ensure the formulation is homogenous and stable for the duration of the exposure.
-
-
Aerosol Generation:
-
Use a nebulizer (e.g., jet or ultrasonic) or a dry powder insufflator to generate the aerosol.
-
Connect the generator to the inhalation chamber via appropriate tubing.
-
-
Aerosol Characterization:
-
Mass Concentration:
-
Draw a known volume of air from the breathing zone of the chamber through a pre-weighed filter.
-
Determine the mass of the collected aerosol gravimetrically.
-
Calculate the mass concentration in mg/m³ or µg/L.
-
-
Particle Size Distribution:
-
Use a cascade impactor or a time-of-flight particle sizer to determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
Ensure the MMAD is within the desired range for lung deposition in the chosen animal model (typically 1-3 µm for rodents).
-
-
Protocol 2: Nose-Only Inhalation Exposure
-
Animal Acclimatization:
-
Acclimatize the animals to the restraint tubes for several days prior to the first exposure to minimize stress.
-
-
Animal Placement:
-
Place each animal in an appropriate-sized restraint tube.
-
Insert the tubes into the ports of the nose-only inhalation chamber, ensuring a secure fit so that only the nose is exposed to the test atmosphere.
-
-
Exposure:
-
Initiate the aerosol generation and delivery to the chamber.
-
Monitor and record the chamber airflow, temperature, and humidity throughout the exposure period.
-
The typical exposure duration is 1 to 6 hours per day.
-
-
Post-Exposure:
-
At the end of the exposure period, stop the aerosol generation and purge the chamber with clean air.
-
Remove the animals from the restraint tubes and return them to their home cages.
-
Observe the animals for any immediate signs of toxicity.
-
Protocol 3: Calculation of Delivered Dose
-
Measure Respiratory Parameters:
-
If possible, use whole-body plethysmography to determine the respiratory minute volume (RMV) of a representative group of animals.
-
Alternatively, use established allometric scaling formulas to estimate the RMV based on the animals' body weight.
-
-
Calculate the Inhaled Dose:
-
Inhaled Dose (mg/kg) = (Aerosol Concentration (mg/L) * RMV (L/min) * Exposure Duration (min)) / Body Weight (kg)
-
-
Estimate the Pulmonary Deposited Dose:
-
Apply a deposition fraction to the inhaled dose. For rodents, a deposition fraction of 10% (0.1) is a common assumption for regulatory purposes.
-
Pulmonary Deposited Dose (mg/kg) = Inhaled Dose (mg/kg) * Deposition Fraction
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to bronchodilation.
Experimental Workflow for Animal Inhalation Study
Caption: General experimental workflow for a this compound inhalation study.
References
Overcoming challenges in the chiral synthesis of Vilanterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral synthesis of Vilanterol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (% ee) in the Corey-Itsuno-Shibata (CBS) Reduction
Question: We are observing low enantiomeric excess for the chiral alcohol intermediate obtained from the CBS reduction of the α-azido ketone. What are the likely causes, and how can we improve the enantioselectivity?
Answer: Achieving high enantioselectivity in the CBS reduction is critical for the synthesis of (R)-Vilanterol.[1] Low enantiomeric excess can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Moisture Contamination: The CBS reduction is highly sensitive to moisture, which can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction.[2][3][4]
-
Solution: Ensure all glassware is rigorously dried, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. The quality of the borane source (e.g., BH₃•THF or BH₃•SMe₂) is crucial.[5]
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in the enantioselectivity of the CBS reduction.
-
Solution: Conduct the reaction at low temperatures, typically between -20°C to 0°C. A systematic temperature screening study can help identify the optimal condition for your specific substrate.
-
-
Incorrect Stoichiometry: The molar ratio of the substrate, CBS catalyst, and borane is critical for achieving high enantioselectivity.
-
Solution: Carefully control the stoichiometry of the reagents. A slight excess of the borane reagent is typically used. The catalyst loading should also be optimized.
-
-
Quality of the CBS Reagent: The purity and activity of the (R)-CBS catalyst are paramount.
-
Solution: Use a high-quality, commercially available CBS reagent or synthesize and purify it carefully. Store the reagent under anhydrous conditions to prevent degradation.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting logic for low enantioselectivity in the CBS reduction.
Issue 2: Difficulties in Purification of Intermediates and Final Product
Question: We are struggling with the purification of the oxazolidinone intermediate and the final Vilanterol product. Column chromatography is proving to be inefficient for larger scales. What are the alternative purification strategies?
Answer: The reliance on column chromatography for purification is a known bottleneck in scaling up the synthesis of Vilanterol. Crystallization is a more viable alternative for industrial production.
-
Oxazolidinone Intermediate: This intermediate is a stable crystalline solid.
-
Solution: Utilize recrystallization to purify this intermediate. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol/water, to find conditions that provide high purity and yield.
-
-
Vilanterol Trifenatate (Final Product Salt): Vilanterol is often isolated as its triphenylacetate (trifenatate) salt, which is a crystalline solid.
-
Solution: Purification of Vilanterol trifenatate can be achieved by crystallization from various ketone solvents. The choice of solvent can impact the yield and purity.
-
Table 1: Comparison of Solvents for Vilanterol Trifenatate Crystallization
| Solvent | Yield (%) | Purity (%) |
| Methyl Ethyl Ketone (MEK) | 80 | 99.38 |
| Acetone | 62 | 99.47 |
| Ethanol | 81 | 99.11 |
Data sourced from patent literature. Purity was determined by HPLC.
Issue 3: Formation of Impurities
Question: What are the common impurities encountered in the synthesis of Vilanterol, and how can their formation be minimized?
Answer: Impurities can arise from starting materials, reagents, or side reactions during the synthesis.
-
(S)-Vilanterol: The formation of the undesired (S)-enantiomer is a primary concern.
-
Minimization: As discussed, optimizing the CBS reduction is key to minimizing the formation of the (S)-enantiomer.
-
Removal: Chiral HPLC methods have been developed to separate the R and S enantiomers of Vilanterol, which is crucial for quality control.
-
-
Over-alkylation or N-alkylation byproducts: In the coupling step of the oxazolidinone with the alkyl bromide side chain, side reactions can occur.
-
Minimization: Control the reaction temperature and the stoichiometry of the reagents. The use of a suitable base is also important.
-
-
Incomplete Deprotection: The final steps of the synthesis involve the removal of protecting groups. Incomplete deprotection will result in impurities.
-
Minimization: Ensure sufficient reaction time and appropriate conditions for the deprotection steps. Monitor the reaction progress by TLC or HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the chiral synthesis of Vilanterol?
A1: The most critical step is the asymmetric reduction of the α-azido ketone intermediate using the Corey-Itsuno-Shibata (CBS) reduction. This step establishes the single chiral center in the molecule with the desired (R)-configuration. Achieving high enantioselectivity in this step is essential for the overall success of the synthesis and the purity of the final active pharmaceutical ingredient.
Q2: Are there alternative chiral catalysts for the asymmetric reduction step?
A2: While the CBS reduction with an (R)-oxazaborolidine catalyst is a well-established and effective method, other chiral catalysts and asymmetric reduction methods could be explored. These include other chiral oxazaborolidines, chiral ruthenium or rhodium catalysts for asymmetric hydrogenation, or enzymatic reductions. However, the CBS reduction is widely cited in the synthesis of Vilanterol due to its high enantioselectivity.
Q3: What are the main safety concerns when handling reagents in this synthesis?
A3: Several reagents used in the synthesis of Vilanterol require careful handling:
-
Sodium hydride (NaH): If used, it is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
-
Borane reagents (BH₃•THF, BH₃•SMe₂): These are flammable and can release flammable gases upon contact with water. They should be handled in a well-ventilated fume hood.
-
Potassium tert-butoxide (KOtBu): This is a strong base and is corrosive. It should be handled with appropriate personal protective equipment.
Q4: How can the chiral purity of Vilanterol be determined?
A4: The enantiomeric purity of Vilanterol is typically determined by chiral High-Performance Liquid Chromatography (HPLC). Specific chiral columns, such as Chiralpak ID, can effectively separate the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess.
Experimental Protocols
Key Synthetic Steps for Vilanterol
The following are generalized protocols for the key steps in a reported synthesis of Vilanterol. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
1. Friedel-Crafts Acylation:
-
To a solution of salicylaldehyde in dichloromethane (DCM), add aluminum chloride (AlCl₃) at 0°C.
-
Slowly add chloroacetyl chloride and stir the reaction mixture at room temperature.
-
Upon completion, quench the reaction with ice-water and extract the product with DCM.
-
Purify the crude product by column chromatography to obtain 5-(chloroacetyl)-2-hydroxybenzaldehyde.
2. Asymmetric Reduction (CBS Reduction):
-
Dissolve the α-azido ketone intermediate in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add the (R)-CBS catalyst solution, followed by the slow addition of a borane solution (e.g., BH₃•DMS).
-
Stir the reaction at 0°C to room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with methanol, followed by acidic workup.
-
Extract the product with an organic solvent and purify to obtain the chiral alcohol.
3. Oxazolidinone Formation:
-
Protect the amino group of the amino alcohol intermediate with a suitable protecting group (e.g., Boc).
-
Treat the Boc-protected amino alcohol with a base such as potassium tert-butoxide (KOtBu) in a solvent like dimethylformamide (DMF) to effect cyclization to the oxazolidinone.
-
Purify the resulting oxazolidinone by recrystallization.
4. N-Alkylation:
-
To a solution of the oxazolidinone in DMF, add a base like potassium tert-butoxide (KOtBu) at 0°C.
-
Add the alkyl bromide side-chain and allow the reaction to warm to room temperature.
-
After completion, perform an aqueous workup and extract the product.
5. Deprotection:
-
Deprotect the oxazolidinone using a reagent like potassium trimethylsilanolate (KOSiMe₃) in THF under reflux.
-
In the final step, remove the acetonide protecting group under mild acidic conditions (e.g., 1N HCl) to yield (R)-Vilanterol.
Data Summary
Table 2: Reported Yields for Key Synthetic Steps of Vilanterol
| Step | Product | Yield (%) |
| Friedel-Crafts Acylation | 5-(chloroacetyl)-2-hydroxybenzaldehyde | 75 |
| Chemoselective Aldehyde Reduction | 2-chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one | 85 |
| Acetonide Protection | Acetonide protected compound | 90 |
| Azide Formation | α-azido ketone | 95 |
| CBS Reduction | Chiral azido alcohol | 68 (>98% ee) |
| Azide Reduction | Chiral amino alcohol | 80 |
| Oxazolidinone Formation | Oxazolidinone intermediate | 70 |
| N-Alkylation | Coupled product | 90 |
| Oxazolidinone Deprotection | Amino alcohol | 95 |
| Acetonide Deprotection | (R)-Vilanterol | 70 |
Data sourced from Kamireddy, K. R. et al. (2023).
Visualizations
Vilanterol Synthetic Workflow
Caption: Overall synthetic workflow for the chiral synthesis of Vilanterol.
Mechanism of the Corey-Itsuno-Shibata (CBS) Reduction
References
Technical Support Center: Vilanterol Acetate in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Vilanterol Acetate in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Vilanterol is a long-acting β2-adrenergic agonist (LABA) used in the management of respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its mechanism of action involves stimulating β2-adrenergic receptors, which in turn activates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[1][4] This increase in cAMP leads to the relaxation of bronchial smooth muscle, making breathing easier. Vilanterol is highly selective for β2 receptors over β1 and β3 adrenoceptors.
Q2: Could this compound's biological activity interfere with my cell-based HTS assay?
Yes, if your HTS assay utilizes cell lines that express β2-adrenergic receptors, the primary pharmacological activity of this compound could lead to confounding results. For example, in assays where cAMP is a readout or is involved in the signaling pathway under investigation, this compound could act as a primary hit, independent of the intended target. The β2-adrenergic receptor is coupled to the Gs G protein, which activates adenylyl cyclase, leading to an increase in cAMP.
Q3: Does this compound have properties that could cause interference in biochemical or biophysical assays?
While there is limited specific data on this compound causing direct interference in a wide range of HTS assays, its chemical structure suggests potential for certain types of interference. Like many organic molecules, it could potentially interfere through mechanisms such as:
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Fluorescence Interference: Compounds with intrinsic fluorescence (autofluorescence) or the ability to absorb light at excitation or emission wavelengths of assay fluorophores can lead to false positives or negatives.
-
Chemical Reactivity: Some compounds can react covalently with assay components, leading to non-specific effects.
Q4: What are the known spectral properties of Vilanterol?
Published data on the spectral properties of Vilanterol is limited. However, some studies have reported the following, which can be useful in assessing potential fluorescence interference:
| Property | Wavelength(s) | Source |
| UV Absorbance Peak | 210 nm | |
| Spectrofluorimetric Detection | Absorption: 362 nm / Emission: 407 nm |
Troubleshooting Guides
Issue 1: High Hit Rate in a Cell-Based Assay Involving cAMP Signaling
If you observe a high hit rate for this compound or structurally similar compounds in a cell-based assay that measures or is sensitive to changes in cAMP levels, it is crucial to determine if the activity is due to its known pharmacology.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high hit rate in cell-based assays.
Detailed Steps:
-
Receptor Expression Analysis: Confirm whether the cell line used in your assay expresses the β2-adrenergic receptor. This can be done through literature search, qPCR, or western blotting.
-
Counter-Screen with a Receptor-Negative Cell Line: If possible, perform a counter-screen using a cell line that does not express the β2-adrenergic receptor. If the activity of this compound is absent in this cell line, it strongly suggests the observed effect is mediated through its known target.
-
Use of a Specific Antagonist: In the original cell line, co-incubate this compound with a known β2-adrenergic receptor antagonist (e.g., ICI 118,551). If the antagonist blocks the activity of this compound, this provides further evidence of on-target activity.
Issue 2: Suspected Interference in a Fluorescence-Based Assay
Given Vilanterol's aromatic structure and reported fluorescence properties, it has the potential to interfere with fluorescence-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Detailed Steps:
-
Autofluorescence Measurement: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your assay. A significant signal compared to the buffer control indicates autofluorescence.
-
Quenching/Inner Filter Effect Assessment: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound. A decrease in the fluorophore's signal in the presence of the compound suggests quenching or an inner filter effect.
-
Orthogonal Assay: To confirm that the observed biological activity is genuine, test this compound in an orthogonal assay that relies on a different detection technology (e.g., luminescence, absorbance, or mass spectrometry).
Issue 3: Suspected Compound Aggregation
Compound aggregation is a common cause of non-specific inhibition in biochemical assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound aggregation.
Detailed Steps:
-
Detergent Sensitivity Assay: Re-run the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the inhibitory activity of this compound is significantly reduced, this is a strong indicator of aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): For a definitive confirmation of aggregation, analyze a solution of this compound in the assay buffer at the screening concentration using DLS. The presence of particles in the size range of 50-1000 nm would confirm the formation of aggregates.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the dilutions into the wells of a microplate. Include wells with buffer only as a negative control.
-
Read the plate using a fluorescence plate reader set to the excitation and emission wavelengths of your primary assay.
-
Interpretation: A dose-dependent increase in fluorescence signal significantly above the buffer control indicates autofluorescence.
Protocol 2: Detergent Sensitivity Assay for Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform the standard assay protocol to generate a dose-response curve for this compound.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.
-
Generate a second dose-response curve in the presence of the detergent.
-
Interpretation: A significant rightward shift in the IC50 value in the presence of detergent suggests that the inhibition is aggregation-based.
Signaling Pathway
Caption: β2-Adrenergic receptor signaling pathway activated by Vilanterol.
References
Optimization of RP-HPLC method for Vilanterol and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Vilanterol and its related substances or metabolites.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an RP-HPLC method for Vilanterol?
A good starting point involves a C18 column, a mobile phase consisting of an acidic buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol), with UV detection.[1][2][3][4][5] Many established methods utilize isocratic elution for simplicity and robustness.
Q2: What is the typical detection wavelength for Vilanterol?
The UV detection wavelength for Vilanterol is typically set between 224 nm and 280 nm. Wavelengths around 255 nm, 264 nm, and 265 nm have been commonly reported for the simultaneous analysis of Vilanterol with other compounds like Fluticasone Furoate or Umeclidinium.
Q3: Which type of column is most suitable for Vilanterol analysis?
A C18 column is the most frequently used stationary phase for Vilanterol analysis. Various brands such as Phenomenex Gemini, Agilent Zorbax, Kromasil, and Waters have been successfully used. Column dimensions of 250 mm x 4.6 mm or 150 mm x 4.6 mm with a 5 µm particle size are common.
Q4: What are the key validation parameters to assess for a Vilanterol HPLC method according to ICH guidelines?
According to the International Conference on Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Troubleshooting Guide
Q5: My Vilanterol peak is showing significant tailing. What are the common causes and solutions?
Peak tailing for basic compounds like Vilanterol is a common issue in RP-HPLC.
-
Cause 1: Secondary Silanol Interactions: Free silanol groups on the silica-based C18 packing can interact with the basic amine groups of Vilanterol, causing tailing.
-
Solution: Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-4.8). This protonates the silanol groups, minimizing unwanted interactions. Using a buffer like phosphate, orthophosphoric acid (OPA), or triethylamine (TEA) can help maintain a consistent pH.
-
-
Cause 2: Column Contamination or Degradation: The column may be contaminated with strongly retained sample components or the stationary phase may be worn out.
-
Solution: Use a guard column to protect the analytical column from contaminants. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need replacement.
-
-
Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Try diluting the sample or reducing the injection volume to see if the peak shape improves.
-
Q6: I am having trouble separating Vilanterol from its degradation products/metabolites. How can I improve resolution?
Improving resolution is critical for a stability-indicating method.
-
Solution 1: Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer. A lower percentage of the organic solvent generally increases retention time and may improve resolution.
-
Solution 2: Implement a Gradient Elution: If isocratic elution is insufficient, a gradient program can be developed. A shallow gradient, where the organic solvent concentration is increased slowly, often provides the best resolution for complex mixtures. Start with a broad "scouting" gradient (e.g., 5% to 95% organic) to identify the elution regions of the compounds, then optimize the gradient slope in the critical separation window.
-
Solution 3: Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the run time. Deliberate changes in flow rate (e.g., ±0.2 mL/min) are also a key part of robustness testing.
Q7: My system suitability test is failing due to inconsistent retention times. What should I check?
Retention time variability can invalidate results.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) before the first injection and between runs.
-
-
Cause 2: Mobile Phase Issues: The mobile phase composition may be inconsistent.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase by mixing online, check the pump's proportioning valves. Prepare fresh mobile phase daily.
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Experimental Protocols
Protocol 1: Sample Preparation (Standard Solution)
-
Stock Solution: Accurately weigh and transfer 10 mg of Vilanterol working standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of a diluent (e.g., Methanol or the mobile phase) and sonicate for 5-10 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and make up the volume to the mark with the same diluent.
-
Working Solution: Prepare further dilutions from the stock solution to achieve the desired concentration within the method's linear range (e.g., 10-50 µg/mL).
Protocol 2: General RP-HPLC Method
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Prepare a filtered and degassed mixture of a buffer and an organic solvent. An example is Methanol and a Triethylamine (TEA) buffer (pH 4.0) in a 65:35 v/v ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C or 40°C.
-
Detection: Monitor the eluent at a wavelength of 265 nm.
-
Injection Volume: Inject 10-20 µL of the sample or standard solution.
-
Run Time: Set a run time that allows for the elution of all components of interest and the return of the baseline to its initial state, typically around 6-10 minutes for isocratic methods.
Data Presentation
Table 1: Summary of RP-HPLC Method Conditions for Vilanterol Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Phenomenex Gemini C18 (250x4.6 mm, 5µ) | Kromasil C18 (250x4.6 mm, 5 µm) | Agilent Zorbax XDB C18 (150x4.6 mm, 5µ) | ACE-C18-PFP (250x4.6 mm, 5µ) |
| Mobile Phase | Methanol: TEA Buffer (pH 4.0) (65:35 v/v) | Methanol: 0.1% OPA in water (80:20 v/v) | Methanol: KH2PO4 Buffer (pH 4.8) (60:40 v/v) | Acetonitrile: 25mM Sodium Perchlorate (pH 2.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 265 nm | 264 nm | 235 nm | 224 nm |
| Temperature | 40°C | Ambient | 25°C | 40°C |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
Table 2: Summary of Method Validation Data for Vilanterol
| Parameter | Range / Value 1 | Range / Value 2 | Range / Value 3 | Range / Value 4 |
| Linearity Range | 10 - 50 µg/mL | 0.25 - 1.5 pg/mL | 2.5 - 15 µg/mL | 5 - 35 µg/mL |
| Correlation (r²) | 0.9999 | > 0.999 | 0.9990 | Not Specified |
| Accuracy (% Recovery) | 100.37% | 98.97 - 100.82% | 98.37 - 99.84% | 99 - 100% |
| LOD | Not Specified | 0.02 pg/mL | 0.001 µg/mL | 0.15 µg/mL |
| LOQ | Not Specified | 0.07 pg/mL | 0.02 µg/mL | 0.45 µg/mL |
Visualizations
Caption: General experimental workflow for the RP-HPLC analysis of Vilanterol.
References
Strategies to minimize off-target effects of Vilanterol Acetate in cell models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Vilanterol Acetate in cell models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
Vilanterol is a long-acting β2-adrenoceptor (β2-AR) agonist with a 24-hour duration of action.[1] Its primary mechanism involves binding to the β2-AR, a G protein-coupled receptor (GPCR). This binding activates the receptor, leading to the stimulation of intracellular adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The resulting increase in cAMP levels mediates various cellular responses, most notably the relaxation of bronchial smooth muscle.[2]
2. How selective is Vilanterol for the β2-adrenergic receptor?
Vilanterol exhibits high selectivity for the β2-AR over the β1-AR and β3-AR subtypes. In functional activity studies measuring cAMP levels, vilanterol demonstrated a significantly improved selectivity profile compared to other long-acting β2-agonists like formoterol and indacaterol.[1][3] Its selectivity for the β2 receptor is reported to be approximately 1000-fold higher than for the β1 receptor and 400-fold higher than for the β3 receptor. This high selectivity helps to reduce the potential for off-target cardiac effects that can be associated with β1-AR activation.
3. What are the potential, though less common, off-target effects of Vilanterol in cell models?
While Vilanterol is highly selective, like any pharmacological agent, it can potentially interact with other receptors or signaling pathways, particularly at supra-physiological concentrations. Potential off-target effects for β2-agonists, in general, could include:
-
Activation of other adrenergic receptor subtypes: At high concentrations, Vilanterol may cause some activation of β1- and β3-adrenergic receptors, leading to unintended cellular responses.
-
Receptor desensitization and downregulation: Prolonged or high-concentration exposure to any agonist, including Vilanterol, can lead to the desensitization and downregulation of the target β2-adrenergic receptors. This can manifest as a diminished cellular response over time.
-
"Atypical coupling" to other G proteins: While β2-ARs primarily couple to Gs proteins to increase cAMP, there is evidence that under certain conditions, they can couple to other G proteins like Gq, which could lead to unexpected signaling events such as changes in intracellular calcium.
-
Effects on cell proliferation and other cellular processes: Some studies on β2-agonists have shown effects on cell proliferation, although these effects can be cell-type specific. For instance, some research suggests that β2-AR activation can inhibit the proliferation of keratinocytes.
4. What concentration range of Vilanterol is recommended for in vitro studies?
The optimal concentration of Vilanterol will depend on the specific cell line and the experimental endpoint. Based on its high potency, concentrations in the low nanomolar to sub-nanomolar range are typically sufficient to elicit a robust on-target response. It is crucial to perform a dose-response curve for your specific cell model to determine the EC50 (half-maximal effective concentration) for the desired on-target effect (e.g., cAMP production). To minimize the risk of off-target effects, it is recommended to work at or near the EC50 concentration and to avoid using excessively high concentrations.
5. How should I select an appropriate cell line for my Vilanterol experiments?
The choice of cell line is critical for obtaining relevant and reproducible data. Key considerations include:
-
Receptor Expression: Select a cell line that endogenously expresses the human β2-adrenergic receptor at a physiologically relevant level. Overexpression systems can be useful but may lead to altered pharmacology and signaling. Cell lines such as A549 (human lung carcinoma), BEAS-2B (human bronchial epithelium), and primary human bronchial smooth muscle cells are relevant choices. Other commonly used lab lines like HEK293 and CHO cells can also be suitable, especially if they have been characterized for β2-AR expression.
-
Signaling Pathway Integrity: Ensure the chosen cell line has the complete and functional signaling machinery downstream of the β2-AR (e.g., Gs proteins, adenylyl cyclase).
-
Experimental Goal: If you are investigating potential off-target effects, it may be useful to use a panel of cell lines with varying receptor expression profiles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No or low response to Vilanterol (e.g., no increase in cAMP) | 1. Low or absent β2-AR expression in the cell line. 2. Degraded Vilanterol stock solution. 3. Cell culture issues (e.g., high passage number, contamination). 4. Suboptimal assay conditions. | 1. Confirm β2-AR expression in your cell line via RT-qPCR, Western blot, or radioligand binding.2. Prepare a fresh Vilanterol stock solution. Vilanterol is typically dissolved in DMSO and stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.3. Use low-passage cells and regularly test for mycoplasma contamination.4. Optimize assay parameters such as cell density, incubation time, and the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) in cAMP assays. |
| High background signal or constitutive activity | 1. Mycoplasma or other microbial contamination. 2. High receptor expression leading to constitutive activity. 3. Off-target effects of Vilanterol or other assay components. | 1. Regularly test your cell cultures for contamination.2. If using an overexpression system, consider titrating down the level of receptor expression.3. Run a vehicle control (DMSO) and consider using a β2-AR antagonist (e.g., ICI 118,551) to confirm that the observed signal is β2-AR-mediated. |
| Inconsistent dose-response curves | 1. Cytotoxicity at high Vilanterol concentrations. 2. Receptor desensitization or downregulation with prolonged incubation. 3. Inaccurate pipetting or cell plating. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to identify cytotoxic concentrations.2. Reduce the incubation time with Vilanterol. For long-acting agonists, even shorter incubation times can be sufficient to observe a response.3. Ensure accurate and consistent pipetting techniques and uniform cell seeding. |
| Unexpected phenotypic changes (e.g., altered cell morphology, changes in proliferation) | 1. Off-target effects of Vilanterol. 2. Activation of non-canonical signaling pathways. 3. Cellular stress response. | 1. Perform a broader characterization of your cells. Use a β2-AR antagonist to determine if the phenotype is on-target. Consider a counterscreen with a structurally different β2-agonist.2. Investigate other signaling pathways that may be activated by β2-ARs, such as the MAPK/ERK pathway.3. Assess markers of cellular stress and ensure that the Vilanterol concentration and incubation time are not inducing toxicity. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Fold Selectivity vs. β2-AR (functional) |
| β2-Adrenergic Receptor | 9.2 | 9.4 | - |
| β1-Adrenergic Receptor | 6.3 | 6.0 | ~2500 |
| β3-Adrenergic Receptor | Not Reported | 5.9 | ~3160 |
Data adapted from Slack, R. J., et al. (2012). In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. Journal of Pharmacology and Experimental Therapeutics, 344(1), 218-230.
Experimental Protocols
1. cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to Vilanterol treatment.
-
Cell Seeding: Plate cells (e.g., HEK293 or CHO cells stably expressing the human β2-AR, or a cell line with endogenous expression like A549) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Stimulation:
-
Wash the cells once with pre-warmed serum-free medium or assay buffer (e.g., HBSS).
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 50 µL of the Vilanterol dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration) and a positive control (e.g., a saturating concentration of isoproterenol).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the cAMP levels using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value for Vilanterol.
-
2. Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity of Vilanterol for the β2-AR.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the β2-AR.
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a radiolabeled β2-AR antagonist (e.g., [3H]-dihydroalprenolol).
-
Increasing concentrations of unlabeled this compound or a reference compound.
-
Cell membrane preparation.
-
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of Vilanterol.
-
Determine the IC50 value (the concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Vilanterol's on-target signaling pathway.
Caption: Troubleshooting unexpected phenotypes.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Enhancing the Bioavailability of Vilanterol Acetate in Preclinical Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of Vilanterol Acetate in preclinical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern in preclinical formulations?
A1: this compound is a selective, long-acting beta-2 adrenergic receptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] A primary challenge in its preclinical formulation is its low oral bioavailability (<2%), attributed to extensive first-pass metabolism.[1] The absolute bioavailability of Vilanterol when administered via inhalation is approximately 27%, with the majority of the systemic exposure resulting from the portion of the dose absorbed from the lungs.[1] Therefore, optimizing the formulation to maximize lung deposition and dissolution is critical for achieving desired therapeutic effects and consistent preclinical data.
Q2: What are the primary strategies to enhance the pulmonary bioavailability of this compound?
A2: The main strategies focus on two key areas: increasing the rate of lung deposition and prolonging lung retention. This can be achieved through various formulation approaches, including:
-
Particle Size Reduction: Micronization or nanocrystal technology can decrease the particle size, which is a crucial factor for deep lung deposition.
-
Solubility Enhancement: Techniques such as the use of co-solvents, surfactants, or creating amorphous solid dispersions can improve the dissolution rate of the poorly water-soluble this compound in the limited lung fluid.
-
Advanced Formulations: Utilizing nanocarriers like liposomes or polymeric nanoparticles can improve solubility, prolong retention time, and reduce clearance from the lungs.
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound dry powder inhaler (DPI) formulation in preclinical development?
A3: For a DPI formulation, the following CQAs are critical to ensure consistent performance and bioavailability:
-
Particle Size Distribution (PSD): This directly influences the deposition pattern in the respiratory tract.
-
Formulation Uniformity: Ensuring consistent batch-to-batch content and excipient ratios is vital for reproducible dosing.
-
Stability: The formulation must be physically and chemically stable under various environmental conditions.
-
Device Compatibility: The formulation's properties must be compatible with the chosen preclinical inhalation device to ensure effective aerosolization and delivery.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preclinical formulation and testing of this compound.
Issue 1: Low and Variable Bioavailability in In-Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor Aerosolization Performance | 1. Optimize Particle Size: Ensure the mass median aerodynamic diameter (MMAD) is within the optimal range for the chosen animal model (e.g., 1-3 µm for rodents). 2. Assess Powder Dispersibility: If using a dry powder, evaluate the formulation for aggregation. Consider incorporating flow aids like L-leucine or modifying the particle surface. 3. Check Device Compatibility: Ensure the preclinical inhaler device is suitable for the formulation and provides consistent dosing. |
| Suboptimal Lung Deposition | 1. Refine Inhalation Technique: For intratracheal or intranasal administration in rodents, ensure the delivery technique is consistent and minimizes oral deposition. 2. Evaluate Animal Model: The anatomy of the chosen animal model can significantly impact deposition. Consider if the model is appropriate for the study goals. |
| Poor Dissolution in Lung Fluid | 1. Increase Solubility: Experiment with different formulation strategies to enhance the solubility of this compound. This could involve creating a nanosuspension or using solubility-enhancing excipients. 2. Conduct In-Vitro Dissolution Studies: Use a dissolution apparatus designed for inhaled products to assess the release rate of this compound from the formulation. |
| Rapid Clearance from the Lungs | 1. Consider Mucoadhesive Formulations: Incorporating mucoadhesive polymers can prolong the residence time of the drug particles in the lungs. 2. Evaluate Liposomal Formulations: Liposomes can encapsulate the drug and provide a sustained release profile, reducing rapid absorption and clearance. |
Issue 2: Inconsistent Results in In-Vitro Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Particle Size Distribution | 1. Review Micronization/Milling Process: Ensure the process parameters are tightly controlled to produce a consistent particle size distribution. 2. Assess for Aggregation: Use techniques like laser diffraction or microscopy to check for particle aggregation in the dry powder. |
| Variability in In-Vitro Dissolution | 1. Standardize Dissolution Method: Ensure the dissolution apparatus, membrane type, and medium are consistent across all experiments. 2. Control Environmental Factors: Temperature and humidity can affect the stability and dissolution of the formulation. |
| Inconsistent Dose Delivery | 1. Calibrate and Validate Delivery Device: Regularly check the performance of the preclinical inhalation device to ensure it delivers a consistent dose. 2. Evaluate Formulation-Device Interaction: The formulation's flow properties can affect how it is aerosolized. Ensure the formulation is compatible with the device's mechanism. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C26H37Cl2NO7 | |
| Molecular Weight | 546.48 g/mol | |
| Appearance | Clear Colorless Gel | |
| Storage | 2-8°C, Refrigerator | |
| Inhaled Bioavailability | ~27.3% | |
| Oral Bioavailability | <2% | |
| Plasma Protein Binding | ~94% | |
| Primary Metabolism | CYP3A4 |
Table 2: Preclinical Pharmacokinetic Parameters of Inhaled Vilanterol in Healthy Subjects (Data from Clinical Studies for Reference)
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | 5-15 minutes | |
| Volume of Distribution (steady-state) | 165 L | |
| Elimination Half-life | ~11 hours |
Experimental Protocols
1. Protocol: Aerodynamic Particle Size Distribution (APSD) Analysis using a Next Generation Impactor (NGI)
This protocol outlines the determination of the APSD of a this compound dry powder inhaler (DPI) formulation.
-
Materials:
-
Next Generation Impactor (NGI)
-
This compound DPI with the preclinical delivery device
-
Vacuum pump
-
Flow meter
-
Collection plates coated with a suitable solvent to prevent particle bounce
-
HPLC-UV system for quantification
-
-
Procedure:
-
Assemble the NGI according to the manufacturer's instructions.
-
Connect the NGI to a vacuum pump and calibrate the airflow to the desired rate (e.g., 30, 60, or 90 L/min).
-
Load the this compound DPI into the induction port of the NGI.
-
Actuate the DPI while the vacuum pump is running for a set duration to draw the aerosolized powder through the impactor.
-
Disassemble the NGI and carefully wash each collection plate and the induction port with a known volume of a suitable solvent to recover the deposited drug.
-
Quantify the amount of this compound on each plate using a validated HPLC-UV method.
-
Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
-
2. Protocol: In-Vitro Dissolution Testing of an Inhaled Formulation
This protocol describes an in-vitro dissolution test for a this compound formulation using a modified dissolution apparatus.
-
Materials:
-
Dissolution tester (e.g., USP Apparatus 2) with a modified holder for inhaled formulations.
-
Membrane filter (e.g., polycarbonate) to collect the aerosolized particles.
-
Dissolution medium (e.g., simulated lung fluid or phosphate-buffered saline with a surfactant).
-
Device for depositing the formulation onto the membrane (e.g., NGI).
-
HPLC-UV system for quantification.
-
-
Procedure:
-
Deposit a known dose of the this compound formulation onto the membrane filter using the NGI as described in the APSD protocol.
-
Place the membrane with the deposited drug into the specialized holder within the dissolution vessel.
-
Add the pre-warmed dissolution medium to the vessel and start the apparatus at a specified paddle speed.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
-
Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
-
3. Protocol: In-Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for a pharmacokinetic study of an inhaled this compound formulation in rats.
-
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g).
-
Animals should be acclimatized for at least one week before the study.
-
-
Dosing:
-
Administer the this compound formulation via intratracheal or nose-only inhalation.
-
The dose should be based on previous in-vitro characterization and toxicology studies.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect plasma by centrifuging the blood samples.
-
At the end of the study, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF) if required.
-
-
Bioanalysis:
-
Extract this compound from plasma, lung homogenate, and BALF samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
-
Visualizations
Caption: Experimental Workflow for this compound Formulation.
References
Validation & Comparative
Vilanterol Acetate vs. Salmeterol: A Comparative Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological properties of two prominent long-acting β2-adrenergic receptor (LABA) agonists: vilanterol acetate and salmeterol. Both are widely used in the maintenance therapy of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document summarizes key in vitro and clinical data to facilitate an objective evaluation of their respective profiles.
Molecular and Mechanistic Overview
Vilanterol and salmeterol are both selective agonists of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in bronchial smooth muscle initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway
The binding of a β2-agonist like vilanterol or salmeterol to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). The activated Gαs subunit then stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.
Comparative Efficacy of Vilanterol Acetate and Indacaterol in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent long-acting beta2-agonists (LABAs), Vilanterol Acetate and Indacaterol. The information is compiled from various preclinical studies to assist in evaluating their potential therapeutic applications.
This guide summarizes key preclinical data, outlines common experimental methodologies, and visualizes the underlying signaling pathway and a typical experimental workflow.
Quantitative Efficacy Comparison
The following table summarizes the key preclinical pharmacological parameters of this compound and Indacaterol based on in vitro and in vivo studies. These values provide a quantitative comparison of their potency, selectivity, and duration of action.
| Parameter | This compound | Indacaterol | Reference |
| β2-Adrenoceptor Affinity (pKi) | High (subnanomolar) | Lower than Vilanterol | [1] |
| β2-Adrenoceptor Selectivity over β1-AR | High, similar to salmeterol | Lower than Vilanterol | [1] |
| β2-Adrenoceptor Selectivity over β3-AR | High, similar to salmeterol | Lower than Vilanterol | [1] |
| Intrinsic Efficacy | Comparable to Indacaterol | High | [1] |
| In Vitro Potency (Guinea Pig Trachea) | Less potent than Indacaterol | 44-fold more potent than Vilanterol | [2] |
| In Vivo Bronchoprotective Potency (Guinea Pig) | Less potent than Indacaterol | 5-20 times more potent than Vilanterol | |
| Onset of Action (in vitro) | Rapid | Rapid, not significantly different from formoterol | |
| Duration of Action (in vivo, Guinea Pig) | 18 hours (bronchoprotective half-life) | 51 hours (bronchoprotective half-life) | |
| Persistence of Action (in vitro) | Comparable to Indacaterol | Comparable to Vilanterol |
Experimental Protocols
The data presented above is typically generated using a range of established preclinical experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Radioligand Binding Assays for Receptor Affinity
-
Objective: To determine the binding affinity of the compounds to β2-adrenoceptors.
-
Methodology:
-
Membranes are prepared from cells recombinantly expressing human β2-adrenoceptors.
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-ICI 118,551) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (this compound or Indacaterol) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of binding affinity.
-
cAMP Functional Assays for Potency and Intrinsic Efficacy
-
Objective: To assess the functional activity of the compounds as agonists at the β2-adrenoceptor.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor are cultured.
-
Cells are incubated with increasing concentrations of the test compounds (this compound or Indacaterol).
-
Following incubation, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using methods like enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Concentration-response curves are generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined.
-
Intrinsic efficacy is often expressed as a percentage of the maximal response produced by a full agonist like isoprenaline.
-
Isolated Tissue Assays for Bronchial Relaxation
-
Objective: To evaluate the relaxant effect of the compounds on airway smooth muscle.
-
Methodology:
-
Tracheal or bronchial tissues are isolated from preclinical animal models (e.g., guinea pigs).
-
The tissues are mounted in organ baths containing a physiological salt solution and maintained at 37°C, gassed with 95% O2 and 5% CO2.
-
The tissues are contracted with a spasmogen such as histamine or methacholine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
The resulting relaxation of the tissue is measured isometrically.
-
Concentration-response curves are constructed to determine the potency (EC50) and efficacy (maximal relaxation) of the compounds.
-
In Vivo Bronchoprotection Assays in Animal Models
-
Objective: To assess the ability of the compounds to protect against bronchoconstriction in a living organism.
-
Methodology:
-
Conscious or anesthetized guinea pigs or dogs are often used.
-
The test compound is administered, typically via inhalation or intratracheal instillation.
-
At various time points after drug administration, a bronchoconstrictor agent (e.g., acetylcholine, histamine) is administered intravenously or by aerosol.
-
The resulting increase in airway resistance or decrease in lung compliance is measured.
-
The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle-treated control group.
-
The onset and duration of action are determined by assessing bronchoprotection at different time points post-dosing.
-
Visualizations
Signaling Pathway
Both this compound and Indacaterol are long-acting beta2-agonists that exert their therapeutic effect through the same signaling pathway. The following diagram illustrates the molecular cascade initiated upon binding of these agonists to the β2-adrenoceptor on airway smooth muscle cells.
Caption: β2-Adrenoceptor signaling pathway leading to bronchodilation.
Experimental Workflow
The diagram below outlines a typical preclinical experimental workflow for the comparative evaluation of this compound and Indacaterol.
Caption: Preclinical experimental workflow for comparing Vilanterol and Indacaterol.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo preclinical profile of abediterol (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, compared with indacaterol, olodaterol and vilanterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Vilanterol and Formoterol: A Head-to-Head Comparison of Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of long-acting β2-adrenoceptor agonists (LABAs) for the treatment of obstructive airway diseases, Vilanterol and Formoterol stand out as key therapeutic agents. This guide provides an objective, data-driven comparison of their performance in airway smooth muscle relaxation, supported by experimental evidence.
Executive Summary
Vilanterol and Formoterol are both potent β2-adrenoceptor agonists that induce bronchodilation by relaxing airway smooth muscle. While both are effective, they exhibit distinct pharmacological profiles. Preclinical studies indicate that Vilanterol has a comparable potency to Formoterol in animal models.[1] However, the most significant differentiator is the duration of action, with Vilanterol demonstrating a 24-hour bronchodilator effect, allowing for once-daily dosing, compared to the typically twice-daily administration required for Formoterol.[1][2] In vitro studies have also suggested that Vilanterol may have a faster onset of action in some instances.[2]
Comparative Performance Data
The following table summarizes key quantitative parameters from in vitro studies comparing the airway smooth muscle relaxation properties of Vilanterol and Formoterol.
| Parameter | Vilanterol | Formoterol | Tissue/Assay |
| Potency (pEC50) | 8.6 | 8.6 | Isolated, electrically stimulated guinea pig trachea strips[1] |
| Potency (-log EC50) | Not Available | 9.32 (0.05) | Guinea pig isolated trachea (at 80% maximum precontraction) |
| Potency (EC50) | Not Available | ~1 nM | Isolated human bronchi |
| Onset of Action | Rapid | Rapid | In vitro studies |
| Duration of Action | ~24 hours | < 12 hours | Preclinical and clinical studies |
Mechanism of Action: β2-Adrenoceptor Signaling Pathway
Both Vilanterol and Formoterol exert their relaxant effects on airway smooth muscle by activating β2-adrenoceptors. This initiates a well-defined signaling cascade. Upon agonist binding, the β2-adrenoceptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein, Gs. The α-subunit of Gs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle.
Experimental Protocols
Isolated Tissue Bath for Airway Smooth Muscle Relaxation
This ex vivo method directly measures the contractile and relaxant properties of airway smooth muscle.
Objective: To determine the potency (EC50) and efficacy of Vilanterol and Formoterol in relaxing pre-contracted airway smooth muscle tissue.
Methodology:
-
Tissue Preparation: Tracheal or bronchial tissues are isolated from a suitable animal model (e.g., guinea pig) or human donors. The tissue is cleaned of connective tissue and cut into rings or strips.
-
Mounting: The tissue segments are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2. One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period, with periodic washing.
-
Contraction: A contractile agent (e.g., histamine, carbachol, or potassium chloride) is added to the organ bath to induce a stable, submaximal contraction of the smooth muscle.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of the β2-agonist (Vilanterol or Formoterol) are added cumulatively to the bath. The resulting relaxation is recorded as a percentage of the pre-contraction induced.
-
Data Analysis: The concentration-response data are plotted, and the EC50 (the concentration of the agonist that produces 50% of its maximal effect) is calculated to determine potency.
cAMP Accumulation Assay
This in vitro assay quantifies the intracellular accumulation of cAMP in response to β2-adrenoceptor stimulation.
Objective: To measure the ability of Vilanterol and Formoterol to stimulate cAMP production in airway smooth muscle cells.
Methodology:
-
Cell Culture: Human airway smooth muscle cells (hASMCs) are cultured to an appropriate confluency in multi-well plates.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX). This prevents the degradation of cAMP and allows for its accumulation to measurable levels.
-
Stimulation: The cells are then stimulated with various concentrations of Vilanterol or Formoterol for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: After stimulation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are typically expressed as the amount of cAMP produced per well or normalized to the protein concentration of the cell lysate. Concentration-response curves are generated to determine the EC50 for cAMP production for each agonist.
Conclusion
Both Vilanterol and Formoterol are highly effective β2-adrenoceptor agonists that induce airway smooth muscle relaxation. While their potencies are comparable in some preclinical models, Vilanterol's significantly longer duration of action is a key distinguishing feature, offering the clinical advantage of once-daily dosing. The choice between these agents in a clinical setting will depend on various factors, including the desired duration of effect and patient-specific needs. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these and other novel bronchodilators.
References
- 1. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines - Annals of National Academy of Medical Sciences [nams-annals.in]
Validating In Vitro Efficacy of Vilanterol Acetate in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo findings for Vilanterol Acetate, a long-acting β2-adrenergic agonist (LABA). By examining key experimental data and methodologies, this document aims to bridge the understanding of Vilanterol's cellular mechanisms and its physiological effects in preclinical models, offering a valuable resource for researchers in respiratory drug development.
Unveiling the Mechanism: From Cellular Assays to Animal Models
This compound exerts its therapeutic effect through the selective agonism of the β2-adrenergic receptor. In vitro studies have elucidated the initial steps of its mechanism of action, demonstrating that Vilanterol stimulates intracellular adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP)[1]. This increase in intracellular cAMP is the primary driver for the relaxation of bronchial smooth muscle, the key physiological effect for treating obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD)[1].
The validation of these in vitro findings in in vivo models is crucial for confirming the therapeutic potential of a drug candidate. Preclinical in vivo studies in animal models, such as guinea pigs and dogs, have been instrumental in demonstrating the bronchodilatory and bronchoprotective effects of Vilanterol, confirming that the cellular mechanisms observed in vitro translate to a tangible physiological response.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a direct comparison of Vilanterol's potency and efficacy across different experimental systems.
Table 1: In Vitro Potency of Vilanterol in Functional Assays
| Assay Type | Cell/Tissue Type | Parameter | Vilanterol | Salmeterol | Formoterol | Indacaterol |
| cAMP Production | CHO cells expressing human β2-receptors | pEC50 | 8.8 ± 0.1 | 8.2 ± 0.1 | 8.5 ± 0.1 | 9.1 ± 0.1 |
| Tracheal Relaxation | Isolated guinea pig trachea | pD2 | 8.9 ± 0.1 | 8.1 ± 0.1 | 8.4 ± 0.1 | 8.8 ± 0.1 |
pEC50/pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency.
Table 2: In Vivo Efficacy of Vilanterol in Animal Models
| Animal Model | Efficacy Endpoint | Parameter | Vilanterol | Salmeterol | Indacaterol |
| Anesthetized Guinea Pig | Bronchoprotection against acetylcholine | Half-life (hours) | 18 | Not Reported | 51 |
| Anesthetized Dog | Inhibition of acetylcholine-induced bronchoconstriction | ID40 (µg/kg, inhaled) | 2.87 | Not Reported | Not Reported |
ID40 is the dose required to inhibit the bronchoconstrictor response by 40%.
These data illustrate a strong correlation between the in vitro potency of Vilanterol in stimulating cAMP production and relaxing airway smooth muscle, and its in vivo efficacy in protecting against bronchoconstriction.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.
In Vitro cAMP Production Assay in CHO Cells
Objective: To determine the potency and efficacy of Vilanterol in stimulating cAMP production in a cellular model.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Treatment: Cells are incubated with varying concentrations of Vilanterol or other β2-agonists.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration-response curves are plotted, and the pEC50 values are calculated using non-linear regression.
In Vitro Guinea Pig Tracheal Ring Relaxation Assay
Objective: To assess the functional relaxant effect of Vilanterol on airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: The tracheal rings are pre-contracted with a spasmogen, typically histamine or methacholine.
-
Compound Addition: Cumulative concentrations of Vilanterol or other β2-agonists are added to the organ baths.
-
Measurement of Relaxation: The relaxation of the tracheal rings is measured isometrically using a force transducer.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and concentration-response curves are used to determine the pD2 values.
In Vivo Bronchoprotection Study in Anesthetized Guinea Pigs
Objective: To evaluate the ability of Vilanterol to protect against induced bronchoconstriction in an animal model.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation.
-
Drug Administration: Vilanterol or a vehicle control is administered, typically via inhalation or intratracheal instillation.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent, such as acetylcholine or histamine, is administered intravenously or by inhalation at various time points after drug administration.
-
Measurement of Airway Resistance: Changes in airway resistance are measured using a whole-body plethysmograph or by recording tracheal pressure.
-
Data Analysis: The protective effect of Vilanterol is quantified by the inhibition of the bronchoconstrictor response, and the duration of action is determined by assessing this protection over time.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound
Caption: Vilanterol's signaling cascade.
Experimental Workflow for Validating In Vitro Findings In Vivo
Caption: In vitro to in vivo validation workflow.
References
A Cross-Study Comparison of Vilanterol Acetate Clinical Trial Data
This guide provides a comprehensive comparison of Vilanterol Acetate clinical trial data, designed for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of this compound's performance against other therapeutic alternatives, supported by available experimental data.
Efficacy of Vilanterol in Asthma
Vilanterol, in combination with the inhaled corticosteroid (ICS) Fluticasone Furoate (FF), has demonstrated efficacy in improving lung function in patients with asthma. Clinical trials have compared the FF/Vilanterol combination with other ICS/long-acting beta-agonist (LABA) combinations, such as Fluticasone Propionate/Salmeterol (FP/SAL) and Budesonide/Formoterol (BUD/FOR).
A key measure of efficacy in asthma trials is the change from baseline in forced expiratory volume in one second (FEV1). The following table summarizes the change in trough FEV1 from baseline in comparative studies.
| Treatment Comparison | Study Population | Duration | Change in Trough FEV1 from Baseline (mL) | Reference |
| FF/Vilanterol (100/25 µg OD) vs. FF (100 µg OD) | Persistent Asthma | 12 weeks | FF/VI: 172 vs. Placebo, FF: 136 vs. Placebo. Difference between FF/VI and FF was not significant. | [1][2][3] |
| FF/Vilanterol (100/25 µg OD) vs. FP/SAL (250/50 µg BID) | Persistent Asthma | 24 weeks | Non-inferiority of FF/VI to FP/SAL demonstrated. Adjusted mean treatment difference of -37 mL. | [4] |
| FF/Vilanterol (12.5/50 µg & 12.5/100 µg; 2 puffs OD) vs. FOR/FP (6/125 µg & 6/250 µg; 2 puffs BID) | Persistent Asthma | 12 weeks | Mean difference (VI/FF minus FOR/FP) of 54.75 mL. | [5] |
OD: Once Daily, BID: Twice Daily
Efficacy of Vilanterol in Chronic Obstructive Pulmonary Disease (COPD)
In patients with COPD, Vilanterol is also typically administered in combination with an ICS. Studies have evaluated its efficacy in improving lung function, with FEV1 being a primary endpoint.
| Treatment Comparison | Study Population | Duration | Change in Trough FEV1 from Baseline (mL) | Reference |
| FF/Vilanterol (100/25 µg OD) vs. Placebo | Moderate-to-severe COPD | 24 weeks | 115 mL improvement vs. Placebo. | |
| FF/Vilanterol (50/25 µg OD) vs. Placebo | Moderate-to-severe COPD | 24 weeks | Similar effects to FF/VI 100/25 µg. | |
| FF/Vilanterol (100/25 µg OD) vs. Vilanterol (25 µg OD) | Moderate-to-severe COPD | 84 days | Adjusted mean treatment difference of 34 mL in favor of FF/VI. | |
| FF/Vilanterol (100/25 µg OD) vs. FP/SAL (500/50 µg BID) | Moderate to very severe COPD | 12 weeks | Mean change from baseline in 0-24h weighted mean FEV1: FF/VI 130 mL, FP/SAL 108 mL (difference not statistically significant). | |
| FF/Vilanterol (50/25, 100/25, 200/25 µg OD) vs. Placebo | COPD | 28 days | Adjusted mean improvements of 220 to 236 mL vs. Placebo. |
Safety and Tolerability
The safety profile of Vilanterol, primarily as part of the FF/Vilanterol combination, has been evaluated in numerous clinical trials. The incidence of adverse events is a critical component of this assessment.
| Treatment Comparison | Study Population | Common Adverse Events | Serious Adverse Events | Reference |
| FF/Vilanterol vs. FP/SAL | Asthma | Nasopharyngitis, headache, upper respiratory tract infection, oral candidiasis. | No treatment-related serious adverse events reported. | |
| FF/Vilanterol vs. FOR/FP | Asthma | Not specified in detail. | No serious adverse events reported. | |
| FF/Vilanterol vs. Placebo/Monocomponents | COPD | Similar adverse event profiles across treatment groups. | No new safety signals observed. | |
| FF/Vilanterol vs. FP/SAL | COPD | Similar incidence of on-treatment adverse events. | FF/VI: 2%, FP/SAL: 1%. None considered drug-related. | |
| Vilanterol 25 µg vs. Placebo | Children with Persistent Asthma | Upper respiratory tract infection (3 subjects on Vilanterol vs. 0 on placebo). | No serious or drug-related adverse events reported. |
Pharmacokinetics of this compound
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Vilanterol. Key parameters include maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
| Population | Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Half-life (h) | Reference |
| Children with Persistent Asthma (5-11 years) | 25 µg (single and repeat dose) | Median observation at 12 minutes post-dose | 12 | 132.8 (AUC0-t) | ~3 | |
| Healthy Volunteers (as FF/UMEC/VI) | 100 µg | Geometric mean not specified, but systemic exposure similar to dual therapies. | Not specified | Not specified | Apparent plasma elimination half-life of 2.5 hours following inhaled administration of FF/VI. | |
| Subjects with COPD | Not specified | In subjects with COPD, VI Cmax was 67% lower while AUC(0-24) was 24% higher compared with healthy subjects. | ~0.5-1 hour | Systemic exposure increased in proportion to the dose. | 2.47 |
Experimental Protocols
Detailed experimental protocols are often proprietary and not fully disclosed in publications. However, general methodologies for key assessments are outlined below.
Spirometry
Spirometry is a central tool in respiratory clinical trials to measure lung function. Standardized procedures are crucial for data consistency and reliability.
-
Procedure: Based on American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines, spirometry involves a maximal inhalation followed by a forceful and complete exhalation into a spirometer. Key parameters measured include FEV1 and Forced Vital Capacity (FVC).
-
Quality Control: Spirometers require daily calibration checks using a 3-liter syringe to ensure accuracy. The procedure should be demonstrated to the patient, and multiple maneuvers (typically at least three acceptable) are performed to ensure reproducibility.
-
Data Interpretation: Results are compared to predicted values based on age, height, sex, and ethnicity. In clinical trials, the change from baseline is a key endpoint.
Asthma Exacerbation Monitoring
The definition and monitoring of asthma exacerbations are critical for evaluating the efficacy of a new treatment in preventing these events.
-
Definition: An asthma exacerbation is generally defined as a worsening of asthma symptoms requiring a change in treatment. In clinical trials, this is often operationalized as the need for systemic corticosteroids for at least three days, an emergency department visit, or hospitalization due to asthma.
-
Monitoring: Patients are typically provided with an action plan and instructed to record worsening symptoms, increased use of rescue medication, and any healthcare utilization. In some studies, daily peak expiratory flow (PEF) monitoring is also used.
Signaling Pathways and Workflows
Vilanterol's Mechanism of Action: β2-Adrenergic Receptor Signaling
Vilanterol is a long-acting β2-adrenergic agonist (LABA). Its therapeutic effect is mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells, leading to bronchodilation.
Vilanterol Metabolism Workflow
Vilanterol undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The main metabolic pathway is O-dealkylation.
References
- 1. Fluticasone furoate-vilanterol 100-25 mcg compared with fluticasone furoate 100 mcg in asthma: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Efficacy and safety of Once-Daily Vilanterol/Fluticasone furoate MDI in persistent asthma: Phase 3 OD-INHALE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Vilanterol Acetate vs. Other Long-Acting Beta2-Agonists: A Comparative Analysis of Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of vilanterol acetate against other prominent long-acting beta2-agonists (LABAs), including salmeterol, formoterol, and indacaterol. The focus of this analysis is on the critical parameters of onset and duration of action, supported by experimental data from clinical trials.
Executive Summary
This compound is a once-daily LABA characterized by a rapid onset of action and a 24-hour duration of bronchodilation.[1][2] This profile offers potential advantages in terms of patient adherence and sustained symptom control compared to some twice-daily LABAs. This guide will delve into the quantitative data from comparative studies, outline the experimental methodologies used to derive these data, and illustrate the underlying signaling pathway.
Comparative Pharmacodynamics: Onset and Duration of Action
The clinical efficacy of LABAs in respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD) is significantly influenced by their speed of onset and the duration of their bronchodilator effect. The following table summarizes the key differences between vilanterol and other commonly prescribed LABAs based on data from clinical trials.
| Drug | Onset of Action | Duration of Action | Dosing Frequency |
| This compound | ~5 - 15 minutes[3] | ≥ 24 hours[1][2] | Once-daily |
| Salmeterol | ~20 - 30 minutes | ~12 hours | Twice-daily |
| Formoterol | ~1 - 4 minutes | ~12 hours | Twice-daily |
| Indacaterol | ~5 minutes | 24 hours | Once-daily |
Detailed Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials. The methodologies employed in these studies are crucial for the accurate assessment of bronchodilator efficacy.
Measurement of Bronchodilation: Forced Expiratory Volume in 1 second (FEV1)
A cornerstone of clinical trials for respiratory medications is the measurement of Forced Expiratory Volume in 1 second (FEV1), which quantifies the volume of air a person can forcefully exhale in one second.
Typical Protocol:
-
Baseline Measurement: Prior to drug administration, baseline FEV1 is established. This often involves withholding current bronchodilator medications for a specified period.
-
Drug Administration: The investigational drug (e.g., vilanterol) and comparator drugs are administered, often via a dry powder inhaler or a metered-dose inhaler.
-
Serial Spirometry: FEV1 is measured at multiple time points post-dosing to capture the onset and duration of action. Common time points for assessing onset include 1, 3, 5, 10, 15, and 30 minutes after inhalation. To determine the duration of action, measurements are typically taken periodically over 12 or 24 hours.
-
Data Analysis: The change in FEV1 from baseline is calculated for each treatment group and compared. Statistical significance is determined to assess the superiority or non-inferiority of the investigational drug.
A clinically meaningful improvement in FEV1 is often considered to be an increase of at least 100-140 mL from baseline.
Signaling Pathway of Beta2-Adrenergic Receptor Agonists
The therapeutic effect of vilanterol and other LABAs is mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor. The binding of a LABA to this receptor initiates a signaling cascade that ultimately leads to bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.
Discussion
The selection of a LABA for the treatment of obstructive airway diseases depends on a variety of factors, including the desired onset of action, the need for sustained 24-hour coverage, and patient-specific considerations.
This compound: Its rapid onset of action, comparable to that of formoterol and indacaterol, combined with a true 24-hour duration of action, supports its use as a once-daily maintenance therapy. This extended duration may improve patient adherence to treatment regimens.
Salmeterol: While an effective LABA, salmeterol has a slower onset of action compared to vilanterol, formoterol, and indacaterol. Its 12-hour duration of action necessitates twice-daily dosing.
Formoterol: Formoterol is distinguished by its very rapid onset of action, making it suitable for both maintenance and, in some formulations, as-needed relief. However, its 12-hour duration of action requires twice-daily administration for maintenance therapy.
Indacaterol: Similar to vilanterol, indacaterol offers a rapid onset and a 24-hour duration of action, allowing for once-daily dosing.
Conclusion
This compound demonstrates a favorable pharmacodynamic profile characterized by a rapid onset of action and a prolonged 24-hour duration of bronchodilation, supporting a once-daily dosing regimen. This profile is comparable to indacaterol and offers a faster onset than salmeterol. While formoterol has the most rapid onset, its duration of action is approximately 12 hours. The choice between these agents will ultimately depend on the specific clinical needs of the patient and the treatment goals of the healthcare provider. Further head-to-head clinical trials directly comparing all four LABAs would be beneficial for a more definitive comparative assessment.
References
- 1. Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines - Annals of National Academy of Medical Sciences [nams-annals.in]
- 2. researchgate.net [researchgate.net]
- 3. Patient perspectives on fluticasone–vilanterol versus other corticosteroid combination products for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vilanterol in Combination Therapies for Asthma
A detailed examination of vilanterol-based combination therapies for asthma reveals a landscape of advanced treatment options designed to improve lung function and reduce exacerbations. Vilanterol, a long-acting beta2-adrenergic agonist (LABA), is a cornerstone of several once-daily inhaled therapies, offering convenience and sustained bronchodilation.[1][2] This guide provides a comparative analysis of these therapies, supported by clinical trial data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Overview of Vilanterol Combination Therapies
Vilanterol is primarily available in two combination formulations for the treatment of asthma:
-
Vilanterol/Fluticasone Furoate (VI/FF): A dual therapy combining a LABA with an inhaled corticosteroid (ICS).[3]
-
Vilanterol/Fluticasone Furoate/Umeclidinium (VI/FF/UMEC): A triple therapy that adds a long-acting muscarinic antagonist (LAMA) to the LABA/ICS combination.[4][5]
These combinations are designed to target different aspects of asthma pathophysiology, with vilanterol providing bronchodilation, fluticasone furoate addressing inflammation, and umeclidinium offering additional bronchodilation through a different mechanism.
Mechanism of Action and Signaling Pathways
The therapeutic effects of vilanterol and its combination partners are mediated through distinct signaling pathways.
Vilanterol: As a LABA, vilanterol stimulates β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation.
Fluticasone Furoate: This ICS binds to glucocorticoid receptors in the cytoplasm of inflammatory cells. The resulting complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This action reduces airway inflammation, a key component of asthma.
Umeclidinium: As a LAMA, umeclidinium competitively inhibits the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle. This blockade prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.
Below are diagrams illustrating these signaling pathways.
Comparative Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of vilanterol-based combination therapies in adult and adolescent patients with persistent asthma.
Vilanterol/Fluticasone Furoate (VI/FF) vs. Other ICS/LABA Combinations
A key area of interest for researchers is the comparative performance of once-daily VI/FF against twice-daily ICS/LABA therapies, such as Fluticasone Propionate/Salmeterol (FP/S).
| Outcome Measure | VI/FF (100/25 µg once daily) | FP/S (250/50 µg twice daily) | Study Details |
| Change from baseline in 0-24h weighted mean FEV1 | 341 mL | 377 mL | 24-week, randomized, double-blind, double-dummy, parallel-group study in 806 patients with persistent asthma. |
| Asthma Exacerbation Rate | No significant difference | No significant difference | |
| Adverse Events | Similar incidence of common adverse reactions (e.g., oral candidiasis, dysphonia) | Similar incidence of common adverse reactions |
In a 24-week study, the improvement in lung function (0-24h weighted mean FEV1) was comparable between the VI/FF and FP/S groups, with no statistically significant difference observed. Both treatments were well tolerated with similar safety profiles. Another study showed that VI/FF significantly reduced the risk of severe asthma exacerbations compared to fluticasone furoate alone.
Vilanterol/Fluticasone Furoate/Umeclidinium (VI/FF/UMEC)
The triple therapy of VI/FF/UMEC is approved for the maintenance treatment of asthma in adults. This single-inhaler triple therapy has been shown to significantly improve lung function compared to dual therapy with VI/FF.
Experimental Protocols
The following provides a general outline of the methodology used in a representative comparative study of VI/FF and FP/S.
References
- 1. Vilanterol and fluticasone furoate for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilanterol and fluticasone furoate for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of fluticasone furoate and vilanterol trifenatate in the management of asthma: clinical trial evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pharmacytimes.com [pharmacytimes.com]
Vilanterol Acetate Safety Profile: A Comparative Benchmark Against Other β2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of vilanterol acetate against other long-acting β2-agonists (LABAs), supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of respiratory therapeutics.
Comparative Safety Data of Vilanterol and Other LABAs
The following tables summarize the incidence of key adverse events associated with this compound compared to other commonly used LABAs such as salmeterol, formoterol, and indacaterol. Data is aggregated from various clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma. It is important to note that direct comparison between studies can be challenging due to differences in study design, patient populations, and drug dosages.
Table 1: Cardiovascular Adverse Events
| Adverse Event | Vilanterol (in combination with Fluticasone Furoate) | Salmeterol (in combination with Fluticasone Propionate) | Formoterol (in combination with Budesonide) | Indacaterol | Placebo |
| Serious Cardiovascular Events | 2%[1] | 3%[2] | N/A | 10.4% - 12.3% (any serious AE)[3] | 10.5% (any serious AE)[3] |
| Palpitations | Similar to placebo[4] | Predictable adverse effect | N/A | N/A | Similar to Vilanterol |
| Tachycardia | N/A | N/A | N/A | N/A | N/A |
| QTc Interval Prolongation (>60 ms) | Low incidence | N/A | N/A | 0-0.5% | 0.3% |
Table 2: Other Common Adverse Events
| Adverse Event | Vilanterol (in combination with Fluticasone Furoate) | Salmeterol (in combination with Fluticasone Propionate) | Formoterol (in combination with Budesonide) | Indacaterol | Placebo |
| Headache | Similar between treatments | Similar between treatments | N/A | N/A | Similar between treatments |
| Nasopharyngitis | Commonly reported | Commonly reported | N/A | N/A | Commonly reported |
| Oral Candidiasis | Commonly reported | Commonly reported | N/A | N/A | N/A |
| Tremor | 0-2% | Predictable adverse effect | N/A | N/A | N/A |
| Muscle Cramps | N/A | Predictable adverse effect | N/A | N/A | N/A |
| Hypokalemia | No clinically significant effects | Predictable adverse effect | N/A | No clinically significant effects | No clinically significant effects |
| Hyperglycemia | No clinically significant effects | N/A | N/A | No clinically significant effects | No clinically significant effects |
| Cough | N/A | N/A | N/A | 2.9% - 17.8% | 0.9% - 7.3% |
Experimental Protocols for Key Safety Assessments
Detailed methodologies are crucial for the accurate assessment of the safety profile of β2-agonists. Below are protocols for key safety experiments cited in clinical trials.
Cardiovascular Safety Monitoring: Electrocardiogram (ECG) and QTc Interval Measurement
Objective: To assess the potential for β2-agonists to induce cardiac arrhythmias by measuring the QT interval corrected for heart rate (QTc).
Methodology:
-
ECG Recording:
-
Standard 12-lead ECGs are recorded at pre-specified time points: pre-dose (baseline) and at multiple intervals post-dose (e.g., 30 minutes, 1, 2, 4, 6, 12, and 24 hours).
-
ECGs are recorded in a quiet, controlled environment with the subject in a supine position for at least 10 minutes prior to recording.
-
High-quality digital ECGs are obtained, and the recordings are often sent to a central laboratory for analysis to ensure consistency.
-
-
QTc Interval Measurement and Correction:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T-wave.
-
To correct for heart rate, a standard formula is applied. The Fridericia correction (QTcF = QT / RR^0.33) and Bazett's correction (QTcB = QT / RR^0.5) are commonly used, though Bazett's correction may overestimate QTc at higher heart rates.
-
Manual or semi-automated methods for QT interval measurement by trained cardiologists are preferred over fully automated methods to ensure accuracy, especially in cases of abnormal T-wave morphology.
-
The change from baseline in QTc (ΔQTc) is calculated for each post-dose time point.
-
-
Data Analysis:
-
The primary endpoint is often the largest time-matched, placebo-adjusted mean change from baseline in QTc (ΔΔQTc).
-
An increase in QTc of greater than 60 ms from baseline and an absolute QTc interval of greater than 500 ms are considered clinically significant and are closely monitored.
-
Metabolic Safety Monitoring: Serum Potassium and Glucose
Objective: To evaluate the potential for β2-agonists to cause metabolic disturbances, specifically hypokalemia and hyperglycemia.
Methodology:
-
Sample Collection:
-
Venous blood samples are collected at pre-dose (baseline) and at specified time points post-dose, often coinciding with ECG measurements.
-
-
Laboratory Analysis:
-
Serum potassium and plasma glucose concentrations are measured using validated laboratory methods in a central laboratory.
-
For glucose monitoring, both fasting plasma glucose and, in some cases, oral glucose tolerance tests may be performed. Continuous glucose monitoring can also be employed in specific studies.
-
-
Data Analysis:
-
The change from baseline in serum potassium and plasma glucose is calculated for each post-dose time point.
-
The number of patients with values outside the normal range is reported, and any clinically significant shifts are noted.
-
Mandatory Visualizations
Signaling Pathway of β2-Agonists
Caption: Canonical signaling pathway of β2-adrenergic agonists leading to bronchodilation.
Experimental Workflow for Assessing β2-Agonist Safety in a Clinical Trial
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Efficacy and safety of once-daily fluticasone furoate/vilanterol (100/25 mcg) versus twice-daily fluticasone propionate/salmeterol (250/50 mcg) in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting β-adrenoceptor agonists in the management of COPD: focus on indacaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Comparison of Vilanterol/Fluticasone Furoate and Budesonide/Formoterol for Obstructive Airway Diseases
A comprehensive guide for researchers and drug development professionals, detailing the comparative efficacy, safety, and mechanisms of action of two leading combination therapies for asthma and COPD.
This guide provides a critical analysis of two widely prescribed inhaled corticosteroid (ICS) and long-acting β2-agonist (LABA) combination therapies: Vilanterol/Fluticasone Furoate (VI/FF) and Budesonide/Formoterol (BUD/FORM). By presenting a synthesis of key clinical trial data, detailed experimental protocols, and an exploration of the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the evidence-based information necessary for informed decision-making and future research endeavors.
Mechanism of Action: A Synergistic Approach to Airway Inflammation and Bronchodilation
Both VI/FF and BUD/FORM leverage the complementary actions of an ICS and a LABA to provide comprehensive control of obstructive airway diseases.
Vilanterol/Fluticasone Furoate (VI/FF): Vilanterol, a novel LABA, offers a 24-hour duration of action, allowing for once-daily dosing.[1] Its primary mechanism involves the activation of β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent bronchodilation.[2] Fluticasone furoate, a potent synthetic corticosteroid, exhibits high affinity for the glucocorticoid receptor.[3] Upon binding, the receptor-ligand complex translocates to the nucleus to modulate gene expression, ultimately suppressing the production of pro-inflammatory mediators.[4]
Budesonide/Formoterol (BUD/FORM): Formoterol, a LABA with a rapid onset of action, also stimulates β2-adrenergic receptors to induce bronchodilation.[5] Budesonide, an ICS, similarly acts via the glucocorticoid receptor to exert its anti-inflammatory effects. Studies have shown that the combination of budesonide and formoterol can lead to synergistic effects, with formoterol potentially enhancing the nuclear translocation of the glucocorticoid receptor.
The signaling pathways for both combinations are depicted below, illustrating the points of convergence and divergence in their molecular mechanisms.
Comparative Efficacy: A Review of Clinical Trial Data
Head-to-head clinical trials have provided valuable insights into the comparative efficacy of VI/FF and BUD/FORM in managing asthma and Chronic Obstructive Pulmonary Disease (COPD).
Asthma
In a randomized crossover trial by Furuhashi et al. (2019) involving patients with controlled stable asthma, once-daily VI/FF was found to be non-inferior to twice-daily BUD/FORM in terms of its clinical effect. A real-world retrospective matched cohort study by Averell et al. (2022) suggested that patients initiating VI/FF had significantly better symptom control and lower use of short-acting β2-agonists (SABA) compared to those on BUD/FORM.
| Efficacy Endpoint | Vilanterol/Fluticasone Furoate (VI/FF) | Budesonide/Formoterol (BUD/FORM) | Study |
| Change in FEV1 (L) | 2.15 ± 0.54 to 2.08 ± 0.54 | 2.07 ± 0.53 to 2.10 ± 0.51 | Furuhashi et al. (2019) |
| ACQ5 Score | 0.29 ± 0.41 to 0.39 ± 0.54 | 0.35 ± 0.42 to 0.39 ± 0.51 | Furuhashi et al. (2019) |
| ACT Score | 23.8 ± 1.83 to 23.5 ± 1.96 | 23.3 ± 2.10 to 23.6 ± 2.21 | Furuhashi et al. (2019) |
| Mean SABA canisters dispensed per patient-year | 1.47 | 1.64 (p < 0.001) | Averell et al. (2022) |
| Overall asthma-related exacerbation risk (HR [95% CI]) | 0.87 [0.82–0.92] (p < 0.001) | Reference | Averell et al. (2022) |
| Severe asthma-related exacerbation risk (HR [95% CI]) | 0.78 [0.63–0.97] (p = 0.027) | Reference | Averell et al. (2022) |
COPD
Direct comparative efficacy data for VI/FF and BUD/FORM in COPD is more limited. However, both combinations have demonstrated significant improvements in lung function and reductions in exacerbation rates compared to their individual components or placebo in separate clinical trials.
Safety and Tolerability Profile
Both VI/FF and BUD/FORM are generally well-tolerated. The most common adverse events reported in clinical trials are consistent with the known side effects of ICS and LABAs.
| Adverse Event | Vilanterol/Fluticasone Furoate (VI/FF) | Budesonide/Formoterol (BUD/FORM) |
| Headache | ~10.3% | ~4.9% |
| Sore Throat | ~7.3% | ~5.7% |
| Cough | ~6.9% | ~6.1% |
| Anxiety | ~7.3% | ~9.3% |
| Thrush (Oral Candidiasis) | Reported | Reported |
| Pneumonia (in COPD) | Increased risk noted in some studies | Data varies across studies |
Note: Percentages are based on user-reported data and may not be directly comparable across different studies and patient populations.
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic properties of these drug combinations influence their dosing frequency and therapeutic effect.
| Parameter | Vilanterol/Fluticasone Furoate (VI/FF) | Budesonide/Formoterol (BUD/FORM) |
| Dosing Frequency | Once daily | Twice daily |
| Onset of Action (Bronchodilation) | Vilanterol has a rapid onset of action. | Formoterol has a rapid onset of action. |
| Duration of Action (Bronchodilation) | Vilanterol has a 24-hour duration of action. | Formoterol has a shorter duration of action, requiring twice-daily dosing. |
| Systemic Exposure | Systemic exposure of FF and VI is generally low after inhalation. | Systemic exposure of budesonide and formoterol is also low after inhalation. |
| Metabolism | Vilanterol is primarily metabolized by CYP3A4. | Budesonide and formoterol are metabolized by various CYP enzymes. |
Experimental Protocols: A Closer Look at Key Comparative Studies
To facilitate the critical evaluation and replication of research findings, this section outlines the methodologies of key comparative studies.
Furuhashi et al. (2019): A Randomized Crossover Trial in Stable Asthma
-
Study Design: Randomized, open-label, crossover trial.
-
Participants: Patients with stable asthma who were controlled on ICS/LABA therapy.
-
Interventions:
-
Vilanterol/Fluticasone Furoate (100/25 µg) one puff, once daily for 8 weeks.
-
Budesonide/Formoterol (160/4.5 µg) two puffs, twice daily for 8 weeks.
-
-
Washout Period: A 4-8 week washout period between treatment arms.
-
Primary Outcome: Change in forced expiratory volume in 1 second (FEV1).
-
Secondary Outcomes: Asthma Control Questionnaire (ACQ5), Asthma Control Test (ACT), and fractional exhaled nitric oxide (FeNO).
Averell et al. (2022): A Real-World Retrospective Matched Cohort Study
-
Study Design: Retrospective cohort study using a US claims database.
-
Participants: Adult patients with asthma initiating treatment with either VI/FF 100/25 µg or BUD/FORM 160/4.5 µg.
-
Matching: Patients were matched 1:1 using propensity scores to balance baseline characteristics.
-
Primary Outcome: Mean number of SABA canisters dispensed per patient-year.
-
Secondary Outcomes: Time to first asthma-related exacerbation and rates of overall and severe exacerbations.
Conclusion
Both Vilanterol/Fluticasone Furoate and Budesonide/Formoterol are effective combination therapies for the management of asthma and COPD. The choice between these two treatments may be influenced by factors such as dosing frequency preference, with VI/FF offering the convenience of once-daily administration. Real-world evidence suggests potential advantages for VI/FF in terms of symptom control and exacerbation reduction in asthma patients. However, further head-to-head clinical trials, particularly in the COPD population, are warranted to provide a more definitive comparison of their long-term efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the design and interpretation of future research in this critical area of respiratory medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Once-daily fluticasone furoate/vilanterol combination versus twice-daily budesonide/formoterol combination in the treatment of controlled stable asthma: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vilanterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacodynamic and pharmacokinetic assessment of fluticasone furoate + vilanterol for the treatment of asthma | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Vilanterol Acetate proper disposal procedures
Proper disposal of Vilanterol Acetate is crucial to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Disposal procedures vary significantly depending on whether you are handling the pure active pharmaceutical ingredient (API) or the finished product in an inhaler. This guide provides detailed protocols for researchers, scientists, and drug development professionals.
Disposal of Pure this compound (API)
Pure this compound must be managed as a chemical waste product in accordance with federal, state, and local regulations. The primary regulatory framework in the United States is provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Experimental Protocol for API Disposal:
-
Characterization: Classify the waste. While Vilanterol itself is not explicitly listed as a hazardous waste, it should be handled with care. Any waste material should be evaluated for hazardous characteristics.
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Containment:
-
Disposal Method:
-
The recommended disposal method is through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.
-
Do not discharge this compound into drains, sewer systems, or waterways, as this can harm aquatic life and contaminate water supplies.
-
Do not dispose of the chemical in regular laboratory or household trash.
-
-
Documentation: Maintain accurate records of the disposed chemical waste as required by your institution and local regulations.
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.
Disposal of this compound Inhalers
Inhalers are composite waste products containing residual medication, propellants, and plastic/metal components. They pose specific disposal challenges, including environmental risks from propellants (hydrofluorocarbons) and the potential for explosion if mishandled.
Operational Plan for Inhaler Disposal:
-
Do Not Discard in General Trash: Inhalers, even when seemingly empty, can contain significant amounts of medication and propellant. Tossing them in the trash can lead to environmental contamination and safety hazards.
-
Do Not Puncture or Incinerate: Pressurized canisters can explode if punctured, crushed, or exposed to high heat from fire or incinerators.
-
Preferred Disposal Options:
-
Drug Take-Back Programs: The safest and most recommended method is to use a drug take-back program. Many pharmacies, healthcare facilities, and law enforcement agencies offer collection kiosks or events.
-
Mail-Back Programs: Some organizations and manufacturers provide mail-back envelopes for returning used inhalers for proper disposal.
-
Hazardous Waste Collection: For laboratories accumulating multiple inhalers, disposal through the institution's hazardous waste program is the appropriate channel. These programs are equipped to handle pressurized containers and pharmaceutical waste. Contact your local trash and recycling facility for guidance on hazardous waste disposal.
-
Data Presentation: this compound Disposal Summary
| Form of this compound | Key Hazards | Recommended Disposal Method | Prohibited Disposal Actions |
| Pure API (Chemical) | Chemical toxicity, environmental contamination | Controlled incineration via a licensed hazardous waste facility. | Do not flush down the sewer system; Do not discard in regular trash. |
| Inhaler (Finished Product) | Pressurized canister (explosion risk), residual medication, propellant emissions. | Drug take-back programs, mail-back programs, or institutional hazardous waste collection. | Do not puncture or incinerate; Do not discard in regular trash. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Vilanterol Acetate
This guide provides crucial safety protocols and logistical procedures for handling Vilanterol Acetate (commonly available as Vilanterol Trifenatate) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent long-acting beta-agonist. While specific occupational exposure limits are not broadly established, the substance is classified with several hazards, including potential for organ damage, skin and eye irritation, and respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Citation |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye contact which can cause serious irritation.[2][4] |
| Hand Protection | Chemical impermeable gloves. | To avoid skin contact, which may cause irritation. Gloves must be inspected prior to use and hands should be washed and dried after handling. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated or exposure limits exceeded, a full-face respirator is necessary. | To prevent inhalation, which may cause respiratory irritation. Do not breathe dust, fume, gas, mist, vapors, or spray. |
| Body Protection | Wear suitable protective clothing, such as a lab coat. Fire/flame resistant and impervious clothing is recommended. | To protect skin and personal clothing from contamination. |
Operational Plan: Safe Handling Procedure
A systematic approach is critical when working with this compound. The following workflow outlines the key steps from preparation to disposal to minimize exposure and ensure a safe laboratory environment.
Experimental Protocols: Step-by-Step Guidance
Handling and Preparation:
-
Ventilation is Key : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.
-
Personal Hygiene : Do not eat, drink, or smoke in the area where the chemical is handled. Wash hands thoroughly after handling the material.
-
Avoid Contact : Take precautionary measures to avoid contact with skin and eyes.
In Case of Exposure or Spill:
-
Eye Contact : Immediately rinse with pure water for at least 15 minutes and consult a doctor.
-
Skin Contact : Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Spillage : In the event of a spill, collect the spillage to prevent it from entering drains. Use personal protective equipment, including chemical impermeable gloves, and ensure adequate ventilation during cleanup. Absorb solutions with an inert material and dispose of the contaminated material according to regulations.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination, as the substance is toxic to aquatic life with long-lasting effects.
Disposal Procedures
| Waste Type | Disposal Method | Rationale & Citation |
| Unused this compound | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, national, and international laws and regulations. | To prevent environmental release and ensure compliance with hazardous waste regulations. The substance is toxic to aquatic life. |
| Contaminated Materials (PPE, labware) | Place in a suitable, closed, and labeled container for disposal. Treat as chemical waste and dispose of through a licensed disposal company. | To prevent secondary contamination and ensure all potentially hazardous materials are handled correctly. |
| Empty Containers | Retain product residue. Follow label warnings even after the container is emptied. Dispose of in the same manner as the product itself. | To mitigate risks from residual chemical. |
It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
